5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN4/c1-3-5-7(10)12-13-8(5)11-4(2)6(3)9/h1-2H3,(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPPJNGVQYLWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NNC(=C12)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408638 | |
| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42951-65-5 | |
| Record name | 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document is intended to serve as a core resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.
Core Chemical Properties
This compound is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purine bases. The core chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 42951-65-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉BrN₄ | --INVALID-LINK--[1] |
| Molecular Weight | 241.09 g/mol | --INVALID-LINK--[1] |
| Purity | Typically available at ≥95% | --INVALID-LINK--[2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthesis of the pyrazolo[3,4-b]pyridine scaffold is well-established.[3] The primary synthetic strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or, alternatively, the formation of the pyrazole ring on a pyridine precursor.[3]
A key application of this compound is its use as a precursor for the synthesis of more complex polyheterocyclic systems.[1][4] For instance, it can undergo reactions with various reagents to yield pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives.[1][4]
Illustrative Experimental Workflow: Synthesis of Derivatives
The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic precursor, based on documented reactions of the compound.[1][4]
Spectral and Analytical Data
Detailed spectral data for this compound is not widely published. However, analysis of its derivatives provides insight into the expected spectral characteristics. For example, the synthesized N-(5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-cyano-3-(4-hydroxyphenyl)acrylamide derivative showed characteristic IR peaks for O-H and N-H stretching (3417, 3392, 3333 cm⁻¹), a C≡N stretch (2201 cm⁻¹), and a C=O stretch (1658 cm⁻¹).[4] Its ¹H NMR spectrum in CF₃COOD showed signals for the two methyl groups at δ 2.81 and 2.92 ppm, and aromatic protons in the range of δ 7.02-7.61 ppm.[4] The mass spectrum for this derivative confirmed the presence of bromine with characteristic isotopic peaks.[4]
Biological Activity and Potential Applications
The pyrazolo[3,4-b]pyridine scaffold is a well-recognized pharmacophore with a broad range of biological activities, including roles as kinase inhibitors, anticancer, and antimicrobial agents. While specific biological data for this compound is limited in public literature, its derivatives have been evaluated for their in vitro antibacterial properties.[1]
Given the known activity of related compounds, it is plausible that this molecule could serve as a valuable building block in the development of novel therapeutics, particularly as kinase inhibitors. The general mechanism for kinase inhibition by such small molecules often involves competitive binding at the ATP-binding site of the kinase, thereby blocking the phosphorylation of downstream substrates.
Conceptual Signaling Pathway Inhibition
The following diagram illustrates a conceptual model of how a pyrazolo[3,4-b]pyridine-based kinase inhibitor might interrupt a generic signal transduction pathway.
Safety and Handling
General Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
This technical guide is intended for informational purposes only and should not be used as a substitute for professional chemical safety assessment and experimental validation.
References
Unveiling the Molecular Architecture: A Technical Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Immediate Release
[City, State] – A comprehensive technical guide elucidating the structure of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key heterocyclic compound with potential applications in medicinal chemistry, is presented for researchers, scientists, and professionals in drug development. This document provides a detailed overview of its chemical properties, spectroscopic characterization, and a standardized synthesis protocol.
Chemical Structure and Properties
This compound is a substituted pyrazolopyridine, a class of compounds recognized for its diverse biological activities. The core structure consists of a fused pyrazole and pyridine ring system. The key structural features include a bromine atom at the 5-position, two methyl groups at the 4- and 6-positions, and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine scaffold.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 42951-65-5 | |
| Molecular Formula | C₈H₉BrN₄ | |
| Molecular Weight | 241.09 g/mol | |
| Appearance | Pale brown powder | [1] |
| Melting Point | 230–232 °C | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Table 2: Summary of Spectroscopic Data
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to methyl and amine protons. |
| ¹³C NMR | Resonances for aromatic and methyl carbons. |
| Mass Spec. | Molecular ion peak consistent with the chemical formula. |
| IR Spec. | Characteristic absorption bands for N-H and C-H bonds. |
Detailed, experimentally-derived spectroscopic data is pending acquisition from primary literature.
Experimental Protocol: Synthesis
The synthesis of this compound has been reported as a precursor for the construction of more complex polyheterocyclic systems.[2] A generalized synthetic approach is outlined below.
Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
A detailed, step-by-step experimental protocol from the primary literature is essential for reproducible synthesis and is actively being sought.
Potential Biological Significance and Signaling Pathways
While specific biological activities for this compound have not been extensively reported, the broader class of pyrazolo[3,4-b]pyridines has garnered significant interest in drug discovery. Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
The pyrazolo[3,4-b]pyridine core is structurally analogous to purine, allowing it to potentially interact with the ATP-binding sites of kinases. This interaction can disrupt downstream signaling cascades.
Caption: Hypothetical signaling pathway inhibition by a pyrazolo[3,4-b]pyridine derivative.
Further research is required to determine if this compound itself possesses significant biological activity or primarily serves as a versatile scaffold for the synthesis of bioactive molecules.
Conclusion
This compound is a well-defined chemical entity with potential as a building block in the development of novel therapeutics. This guide provides a foundational understanding of its structure and synthesis. The acquisition of detailed, experimentally verified spectroscopic data is a critical next step for the research community to fully leverage the potential of this compound in drug discovery and development.
References
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide
CAS Number: 42951-65-5
Molecular Formula: C₈H₉BrN₄
Molecular Weight: 241.09 g/mol
This technical guide provides a comprehensive overview of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a substituted pyrazolopyridine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from closely related analogs within the pyrazolo[3,4-b]pyridine class to project its chemical and biological properties. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for various therapeutic areas.
Physicochemical and Safety Data
Commercially available information provides foundational data for this compound.
| Property | Value | Reference |
| CAS Number | 42951-65-5 | |
| Molecular Formula | C₈H₉BrN₄ | |
| Molecular Weight | 241.09 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Hazard Statements | May cause skin and serious eye irritation. | Safety Data Sheet (SDS) Information |
| Precautionary Measures | Wear protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes. | Safety Data Sheet (SDS) Information |
Projected Synthesis
A potential synthetic pathway is outlined below. This multi-step process would likely begin with the synthesis of a substituted pyrazole, followed by the construction of the fused pyridine ring.
Experimental Protocol (Analog-Based)
The following is a generalized experimental protocol based on the synthesis of similar pyrazolo[3,4-b]pyridine derivatives.
Materials:
-
Substituted 5-aminopyrazole
-
Appropriately substituted 1,3-diketone (e.g., 3-bromo-2,4-pentanedione)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of the 5-aminopyrazole (1 equivalent), the 1,3-diketone (1.1 equivalents), and ammonium acetate (2-3 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then a cold, dilute solution of sodium bicarbonate.
-
The crude product is dried and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Potential Biological Activity and Mechanism of Action
The pyrazolo[3,4-b]pyridine scaffold is a well-established pharmacophore in numerous kinase inhibitors. Analogs of the target compound have shown inhibitory activity against a range of kinases, suggesting that this compound likely functions as a kinase inhibitor.
Potential Kinase Targets:
-
AMP-Activated Protein Kinase (AMPK): Some derivatives are known to be AMPK activators.
-
TANK-Binding Kinase 1 (TBK1): This scaffold is found in potent TBK1 inhibitors.[1]
-
Anaplastic Lymphoma Kinase (ALK): Structure-activity relationship studies have been conducted on pyrazolo[3,4-b]pyridines as ALK inhibitors.
-
Monopolar spindle kinase 1 (Mps1) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1): These are other documented targets for this class of compounds.[2][3]
The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.
Structure-Activity Relationship (SAR) Insights
Based on studies of related pyrazolo[3,4-b]pyridines, the following structural features are likely important for biological activity:
| Position | Substituent | Likely Impact on Activity |
| N1-H | Unsubstituted | Often crucial for forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. |
| C3-NH₂ | Amino Group | Can act as a hydrogen bond donor, contributing to binding affinity and selectivity. |
| C4, C6 | Methyl Groups | These groups can influence the compound's conformation and fit within the binding pocket, potentially enhancing potency. |
| C5-Br | Bromo Group | The halogen atom can participate in halogen bonding and can also be a key site for further chemical modification. |
Experimental Protocols for Biological Evaluation (Projected)
Should this compound be investigated for its kinase inhibitory activity, the following experimental protocols, based on those used for analogous compounds, would be appropriate.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of kinases.
Methodology:
-
A radiometric kinase assay or a fluorescence-based assay (e.g., LanthaScreen™) would be employed.
-
The compound would be serially diluted to a range of concentrations.
-
The kinase, its specific substrate, and ATP (often radiolabeled [γ-³²P]ATP) are incubated with the compound.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay
Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.
Methodology:
-
Relevant cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the compound.
-
After a 72-hour incubation period, cell viability is assessed using a method such as the MTT or CellTiter-Glo® assay.
-
The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is determined.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While direct experimental data for this specific molecule is sparse, a strong case can be made for its likely biological activity based on the extensive research into its structural analogs. The synthetic route is projected to be accessible through established chemical methodologies. Further investigation, beginning with the in vitro kinase and cell-based assays outlined in this guide, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrN₄ | [1][2] |
| Molecular Weight | 241 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| LogP | 2.49 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis and Experimental Protocols
The synthesis of pyrazolo[3,4-b]pyridines is a well-established area of heterocyclic chemistry. While a specific protocol for this compound is not detailed in the provided search results, a general synthetic strategy can be inferred from the synthesis of structurally related compounds. A common and effective method involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound, followed by subsequent functional group manipulations.
General Synthetic Protocol for Pyrazolo[3,4-b]pyridines:
A prevalent method for constructing the 1H-pyrazolo[3,4-b]pyridine core involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound.[3][4] The reaction typically proceeds in a suitable solvent, such as acetic acid or ethanol, and may be heated to reflux or subjected to microwave irradiation to facilitate the cyclization.[4]
Example Experimental Protocol (based on related compounds):
-
Reaction Setup: A solution of a 5-aminopyrazole precursor and a suitable 1,3-dicarbonyl compound is prepared in a reaction vessel containing a solvent like ethanol.
-
Reagent Addition: Anhydrous hydrazine may be added to the mixture.[5]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to overnight. The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and concentrated under reduced pressure. The resulting residue is then poured into water to precipitate the crude product.[5]
-
Purification: The crude solid is collected by filtration, washed sequentially with water and a non-polar solvent like ether, and then dried under vacuum to yield the final product.[5] Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Potential Biological Activity and Applications
These applications include roles as:
-
Anticancer agents[6]
-
Antiviral agents[6]
-
Antidepressants[6]
-
Antimicrobial agents[7]
-
Kinase inhibitors[6]
-
Anti-inflammatory agents[8]
The diverse biological activities of these compounds underscore the importance of the pyrazolo[3,4-b]pyridine core in the design of novel therapeutic agents.
Caption: Logical relationship of the pyrazolo[3,4-b]pyridine core to its potential therapeutic applications.
References
- 1. Hit2Lead | this compound | CAS# 42951-65-5 | MFCD03541051 | BB-4030598 [hit2lead.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of various pharmacologically active compounds. This document outlines the probable synthetic route, experimental protocols, and relevant data, tailored for an audience in chemical research and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a fused pyrazolo[3,4-b]pyridine core with bromine and amine functionalities, makes it a versatile scaffold for the synthesis of a wide range of derivatives, including kinase inhibitors and other therapeutic agents. This guide details a plausible and scientifically supported synthesis pathway, based on established chemical principles for the formation of the pyrazolo[3,4-b]pyridine ring system.
Proposed Synthesis Pathway
The most logical and commonly employed method for the construction of the pyrazolo[3,4-b]pyridine core is the condensation of a 3,5-diaminopyrazole derivative with a 1,3-dicarbonyl compound. For the target molecule, this translates to a two-step process starting from the readily available 1H-pyrazole-3,5-diamine. The proposed pathway involves the bromination of 1H-pyrazole-3,5-diamine to yield 4-bromo-1H-pyrazole-3,5-diamine, followed by a cyclocondensation reaction with pentane-2,4-dione (acetylacetone).
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-1H-pyrazole-3,5-diamine
Objective: To synthesize the key intermediate, 4-bromo-1H-pyrazole-3,5-diamine, through the bromination of 1H-pyrazole-3,5-diamine.
Materials:
-
1H-pyrazole-3,5-diamine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1H-pyrazole-3,5-diamine (1.0 eq) in acetonitrile.
-
Cool the solution in an ice bath with stirring.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the precipitate is collected by filtration.
-
Wash the solid with cold acetonitrile and dry under vacuum to yield 4-bromo-1H-pyrazole-3,5-diamine.
Step 2: Synthesis of this compound
Objective: To synthesize the target compound through the cyclocondensation of 4-bromo-1H-pyrazole-3,5-diamine with pentane-2,4-dione.
Materials:
-
4-Bromo-1H-pyrazole-3,5-diamine
-
Pentane-2,4-dione (acetylacetone)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-1H-pyrazole-3,5-diamine (1.0 eq) in glacial acetic acid.
-
Add pentane-2,4-dione (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum to obtain this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis. Please note that yields are based on analogous reactions and may vary.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst/Reagent | Temperature | Time (h) | Yield (%) |
| 1 | 1H-pyrazole-3,5-diamine | N-Bromosuccinimide | 4-Bromo-1H-pyrazole-3,5-diamine | Acetonitrile | - | rt | 2-4 | ~85-95 |
| 2 | 4-Bromo-1H-pyrazole-3,5-diamine | Pentane-2,4-dione | This compound | Acetic Acid | - | Reflux | 4-8 | ~70-85 |
Logical Relationships and Workflow
The synthesis follows a logical progression from a simple, commercially available pyrazole to the more complex target molecule.
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide outlines a robust and efficient two-step synthesis for this compound. The described pathway utilizes readily available starting materials and employs well-established reaction methodologies, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. The provided experimental protocols and data serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
The Discovery of Novel Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core have been explored as inhibitors of a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin receptor kinases (TRK), making them promising candidates for anticancer therapies.[1][2][3][4] Furthermore, their activity extends to the modulation of crucial cellular signaling pathways involved in metabolism, cell cycle regulation, and innate immunity, highlighting their potential in treating a broad spectrum of diseases.[5][6][7][8] This in-depth technical guide provides a comprehensive overview of recent advancements in the discovery of novel pyrazolo[3,4-b]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Data Presentation: Biological Activities of Novel Pyrazolo[3,4-b]pyridine Derivatives
The following tables summarize the quantitative biological data for recently developed pyrazolo[3,4-b]pyridine derivatives, categorized by their primary molecular target.
Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| FGFR Inhibitors | |||||
| 7n | FGFR1 | <1 | H1581 | 0.018 | [1] |
| 7n | FGFR2 | 1.4 | [1] | ||
| 7n | FGFR3 | 1.0 | [1] | ||
| ALK Inhibitors | |||||
| 10d | ALK-wt | 69 | Ba/F3-ALK-wt | 0.14 | [2] |
| 10d | ALK-L1196M | 19 | Ba/F3-ALK-L1196M | 0.04 | [2] |
| 10e | ALK-wt | 7.3 | [2] | ||
| 10e | ALK-L1196M | 0.7 | [2] | ||
| 10g | ALK-wt | <0.5 | [2] | ||
| 10g | ALK-L1196M | <0.5 | [2] | ||
| TBK1 Inhibitors | |||||
| 15y | TBK1 | 0.2 | A172 | 1.2 | [6] |
| 15i | TBK1 | 8.5 | U87MG | 2.5 | [6] |
| 15t | TBK1 | 0.8 | A375 | 3.7 | [6] |
| TRK Inhibitors | |||||
| C03 | TRKA | 56 | Km-12 | 0.304 | [3][4] |
| C09 | TRKA | 57 | [4] | ||
| C10 | TRKA | 26 | [4] | ||
| Mps1 Inhibitors | |||||
| 31 | Mps1 | 2.596 | MDA-MB-468 | 0.032 | [7] |
| 31 | MV4-11 | 0.015 | [7] |
Table 2: Antiproliferative and Other Biological Activities
| Compound ID | Biological Target/Assay | Activity Metric | Value | Cell Line/Assay Conditions | Reference |
| AMPK Activators | |||||
| 17f | AMPKα1γ1β1 | EC50 | 0.42 µM | Enzyme Assay | [5] |
| 17f | NRK-49F Cell Proliferation | IC50 | 0.78 µM | MTT Assay | [5] |
| Topoisomerase IIα Inhibitors | |||||
| 8c | NCI-60 Panel | GI50 MG-MID | 1.33 µM | 60 Cancer Cell Lines | [9] |
| 8c | K562 (Leukemia) | GI50 | 0.72 µM | [10] | |
| 8c | Topoisomerase IIα | Inhibition | Dose-dependent | DNA Relaxation Assay | [9] |
| Antimicrobial/Antiproliferative | |||||
| 7b | Fusarium oxysporum | MIC | 0.98 µg/mL | Broth Macrodilution | [11] |
| 7b | Hep G2 (Hepatocellular Carcinoma) | IC50 | 0.0158 µM | SRB Assay | [11] |
| 7b | MCF7 (Breast Adenocarcinoma) | IC50 | 0.0001 µM | SRB Assay | [11] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives are crucial for reproducibility and further development.
General Synthetic Procedure for 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines
This protocol describes a common method for synthesizing the pyrazolo[3,4-b]pyridine core.
-
Synthesis of α,β-Unsaturated Ketones: The corresponding α,β-unsaturated ketones are prepared via a modified Wittig reaction using a stabilized ylide.
-
Cyclization Reaction:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.
-
The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added as a catalyst.
-
The mixture is stirred vigorously at 95 °C for 16 hours.
-
Upon completion, the reaction mixture is concentrated in vacuo.
-
The residue is partitioned between CHCl₃ and water. The aqueous phase is extracted twice with CHCl₃.
-
The combined organic layers are dried, filtered, and concentrated. The crude product is purified by chromatography to yield the desired pyrazolo[3,4-b]pyridine derivative.[12]
-
Z'-LYTE™ FRET-Based Kinase Assay for TBK1 Inhibition
This assay is used to determine the inhibitory activity of compounds against TANK-binding kinase 1 (TBK1).
-
Reaction Setup: Test compounds are added to a 384-well plate. A mixture containing 4 ng of TBK1 kinase and 4 µM of a suitable substrate peptide in 100 µM ATP is then added to each well.
-
Incubation: The reaction is allowed to proceed for 1 hour at room temperature.
-
Development: 5 µL of a development reagent is added to each well and incubated for an additional hour.
-
Stopping the Reaction: 5 µL of a stop reagent is added to terminate the reaction.
-
Detection: Fluorescence signals are measured using a suitable plate reader. The IC50 values are calculated from the dose-response curves.[6]
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 2000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compounds and incubated for 72 hours.
-
Cell Fixation: After treatment, the cells are washed with PBS and fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% acetic acid.
-
Dye Solubilization and Measurement: The bound SRB is solubilized, and the absorbance is measured to determine cell viability. IC50 values are then calculated.[6]
NCI-60 Human Tumor Cell Line Screen
This screening protocol is employed by the National Cancer Institute to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.
-
Single-Dose Screen: Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against the full 60 cell line panel.[13][14]
-
Five-Dose Screen: Compounds that show significant growth inhibition in the single-dose screen are further evaluated at five different concentrations.[13]
-
Methodology: The assay is typically performed in 96-well microtiter plates. Cells are inoculated and incubated for 24 hours before the addition of the test compounds. After a 48-hour incubation with the compounds, the cells are fixed with TCA and stained with SRB. The absorbance is measured to determine the percentage of cell growth.[13] The results are reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression of proteins involved in apoptosis.
-
Cell Lysis and Protein Extraction: Cells are treated with the test compound, harvested, and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method such as the BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[6][15]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the apoptosis-related proteins of interest (e.g., PARP-1, Bax, XIAP, Caspases).[9]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[15]
-
Densitometry: The intensity of the bands is quantified using image analysis software to determine the relative protein expression levels.[6]
Topoisomerase IIα DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the DNA relaxation activity of topoisomerase IIα.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing supercoiled plasmid DNA, human topoisomerase IIα, and ATP.
-
Compound Incubation: The test compound is added to the reaction mixture and incubated.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.
-
Visualization: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and imaged under UV light. Inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by pyrazolo[3,4-b]pyridine derivatives and a typical experimental workflow for their discovery.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. bosterbio.com [bosterbio.com]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of established experimental protocols for determining solubility. Furthermore, it discusses the broader biological context of pyrazolo[3,4-b]pyridine derivatives, which are recognized for their diverse pharmacological activities, including kinase inhibition.[1][2][3] This guide is intended to be a valuable resource for researchers working with this compound and similar molecular scaffolds.
Introduction
This compound belongs to the pyrazolo[3,4-b]pyridine class of fused heterocyclic systems. These scaffolds are of significant interest in pharmaceutical research due to their structural similarity to purine bases, allowing them to interact with a variety of biological targets.[4] Pyrazolo[3,4-b]pyridine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Notably, many compounds within this class function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][5]
Solubility is a critical physicochemical parameter in the drug development process, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Understanding the solubility of this compound is therefore essential for its advancement as a potential therapeutic agent.
Solubility Profile
As of the date of this guide, specific quantitative solubility data for this compound in various solvents has not been reported in peer-reviewed literature. However, based on the general characteristics of pyridine and its derivatives, a qualitative assessment can be inferred. Pyridine itself is a polar molecule and is moderately soluble in water and highly soluble in many organic solvents.[6] The solubility of substituted pyridines is influenced by the nature of their functional groups.
To provide a practical framework for researchers, the following table summarizes the expected qualitative solubility based on the behavior of similar heterocyclic compounds.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Anticipated Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The presence of amine and pyridine nitrogen atoms allows for hydrogen bonding, but the overall aromatic structure may limit high aqueous solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents are effective at solvating a wide range of organic compounds, including those with polar functional groups and aromatic rings. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The polar nature of the molecule is likely to result in poor solubility in non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Sparingly to Moderately Soluble | These solvents can often dissolve compounds of intermediate polarity. |
Note: This table is predictive and should be confirmed by experimental determination.
Experimental Protocols for Solubility Determination
The absence of published data necessitates experimental determination of the solubility of this compound. The following are detailed protocols for established methods.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility as it measures the concentration of a saturated solution at equilibrium.[7][8]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in µg/mL, mg/L, or µM).
Kinetic Solubility Determination: High-Throughput Nephelometry
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This method is often used in early drug discovery for rapid screening.[9]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate format (e.g., 96- or 384-well), perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
Precipitation Detection: Measure the light scattering of the solutions at each concentration using a microplate nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[9]
Tiered Approach for General Solubility Assessment
For a general understanding of solubility in common laboratory solvents, a tiered approach can be employed.[10]
Methodology:
-
Tier 1 (Aqueous Media): Attempt to dissolve a known mass of the compound in a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a target concentration (e.g., 10 mg/mL). Use vortexing and sonication to aid dissolution.
-
Tier 2 (Co-solvents): If insoluble in Tier 1, attempt to dissolve the compound in mixtures of the aqueous buffer with increasing percentages of a co-solvent like ethanol or polyethylene glycol (PEG).
-
Tier 3 (Organic Solvents): Test solubility in common organic solvents such as DMSO, DMF, and methanol. Start with a high target concentration and dilute if necessary. Visual inspection for clarity is often sufficient for a qualitative assessment.[10]
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a novel compound.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Therapeutic Targets of Pyrazolo[3,4-b]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This versatile heterocyclic system has been extensively explored for the development of novel therapeutic agents, particularly in the realm of oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[3,4-b]pyridine derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.
Core Therapeutic Targets and Quantitative Efficacy
The primary mechanism of action for many biologically active pyrazolo[3,4-b]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The following tables summarize the quantitative efficacy of various pyrazolo[3,4-b]pyridine derivatives against their respective kinase targets.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against various CDKs.[1][2][3][4][5][6]
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| BMS-265246 | CDK1/cycB | 6 | - | - | [6] |
| CDK2/cycE | 9 | - | - | [6] | |
| Compound 28 | CDK1 | 23 | HeLa | 1.7 | [6] |
| A375 | 0.87 | [6] | |||
| HCT-116 | 0.55 | [6] | |||
| Compound 6b | CDK2 | - | HCT-116 | Highly Selective | [4] |
| PIM1 | - | HepG2 | Highly Selective | [4] | |
| Compound 9a | CDK2/CDK9 | - | HeLa | 2.59 | [5] |
| Compound 14g | CDK2/CDK9 | - | MCF7 | 4.66 | [5] |
| HCT-116 | 1.98 | [5] |
Tropomyosin Receptor Kinase (TRK) Inhibition
TRK proteins are involved in cell proliferation and differentiation, and their overactivation is implicated in various cancers.[7][8][9] Pyrazolo[3,4-b]pyridines have been developed as potent TRK inhibitors.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| C03 | TRKA | 56 | Km-12 | 0.304 | [7][8] |
| C09 | TRKA | 57 | - | - | [8][9] |
| C10 | TRKA | 26 | - | - | [8][9] |
| Larotrectinib (control) | TRKA | 3.0 | - | - | [8][9] |
| TRKB | 13 | - | - | [8][9] | |
| TRKC | 0.2 | - | - | [8][9] |
Fibroblast Growth Factor Receptor (FGFR) Inhibition
FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Their aberrant activation is a known driver of tumor growth.[10]
| Compound | Target | IC50 (nM) | In Vivo Model | Antitumor Activity | Reference |
| 7n | FGFR1 | Potent | H1581 xenograft | Significant | [10] |
| NVP-BGJ398 (control) | FGFR1 | 0.9 | - | - | [10] |
| FGFR2 | 1.4 | - | - | [10] | |
| FGFR3 | 1.0 | - | - | [10] | |
| FGFR4 | 60 | - | - | [10] | |
| AZD4547 (control) | FGFR1 | 0.2 | - | - | [10] |
| FGFR2 | 2.5 | - | - | [10] | |
| FGFR3 | 1.8 | - | - | [10] | |
| FGFR4 | 165 | - | - | [10] |
TANK-Binding Kinase 1 (TBK1) Inhibition
TBK1 is a key regulator of innate immunity and is also implicated in neuroinflammation, autophagy, and oncogenesis.[11]
| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |
| 15y | TBK1 | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar antiproliferation | [11] |
| BX795 (control) | TBK1 | 7.1 | - | - | [11] |
| MRT67307 (control) | TBK1 | 28.7 | - | - | [11] |
Monopolar Spindle Kinase 1 (Mps1) Inhibition
Mps1 is a crucial component of the mitotic checkpoint and is a therapeutic target in aggressive tumors.[12]
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Effect | Reference |
| 31 | Mps1 | 2.596 | MDA-MB-468, MV4-11 | Significant | [12] |
Other Kinase and Enzyme Targets
Pyrazolo[3,4-b]pyridines have also been investigated as inhibitors of SRC family kinases[13][14][15][16][17] and Topoisomerase IIα[18], and have shown potential in the context of neurodegenerative diseases, such as Alzheimer's, by targeting β-amyloid plaques.[19][20][21][22]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the development of pyrazolo[3,4-b]pyridine inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, 96-well plates, and a detection system (e.g., radiometric, fluorescence, or luminescence-based).
-
Compound Preparation : Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction : The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Incubation : The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method. For example, in a radiometric assay, the incorporation of ³³P-ATP into the substrate is measured.[6]
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[4]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TRK Inhibition
HTRF assays are a common method for studying kinase activity in a high-throughput format.
-
Assay Principle : This assay measures the phosphorylation of a biotinylated substrate peptide by the TRK kinase. The phosphorylated peptide is detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When both are bound to the phosphorylated peptide, a FRET signal is generated.
-
Procedure : The TRK enzyme, biotinylated substrate, and test compound are incubated. The kinase reaction is initiated by adding ATP. After incubation, the detection reagents are added, and the HTRF signal is read on a compatible plate reader.
-
Data Analysis : The ratio of the emission signals at 665 nm and 620 nm is calculated. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[8][9]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by pyrazolo[3,4-b]pyridine inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects and potential side effects.
CDK-Mediated Cell Cycle Regulation
CDK inhibitors based on the pyrazolo[3,4-b]pyridine scaffold induce cell cycle arrest, typically at the G1/S or G2/M transition, by blocking the phosphorylation of key substrates like the retinoblastoma protein (Rb). This prevents the cell from progressing through the cell cycle and can lead to apoptosis.
Caption: CDK-mediated cell cycle regulation and the inhibitory action of pyrazolo[3,4-b]pyridines.
TRK Signaling Pathway in Cancer
Ligand binding to TRK receptors leads to dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways. These pathways promote cell proliferation, survival, and differentiation. Pyrazolo[3,4-b]pyridine-based TRK inhibitors block the initial autophosphorylation step, thereby inhibiting these downstream effects.
Caption: TRK signaling pathway and its inhibition by pyrazolo[3,4-b]pyridine derivatives.
TBK1-Mediated Innate Immune Signaling
TBK1 plays a central role in the production of type I interferons (IFNs) in response to viral infections. It is activated by upstream sensors like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Activated TBK1 phosphorylates and activates the transcription factor IRF3, which then induces the expression of IFN-β.
Caption: TBK1 signaling pathway in innate immunity and its inhibition by pyrazolo[3,4-b]pyridines.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a highly promising framework for the design of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The extensive research into their synthesis and biological evaluation has led to the identification of numerous lead compounds with significant potential for the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. This guide provides a consolidated resource of the current knowledge, aiming to support and accelerate the ongoing efforts in the development of novel pyrazolo[3,4-b]pyridine-based therapeutics. Further optimization of these compounds, focusing on improving their pharmacokinetic properties and in vivo efficacy, will be critical for their successful clinical translation.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a key intermediate in the development of novel therapeutics, including potent kinase inhibitors. The protocol herein is established based on well-documented synthetic transformations of pyridine and pyrazole ring systems.
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, including inhibitors of Tropomyosin receptor kinases (TRKs), which are validated targets in oncology. This protocol details a reliable synthetic route starting from commercially available reagents.
Synthetic Strategy
The synthesis of this compound is proposed via a multi-step sequence. The core of the strategy involves the construction of a substituted 2-aminopyridine precursor, followed by cyclization with hydrazine to form the fused pyrazole ring. The key steps are:
-
Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile: A one-pot multicomponent reaction of acetylacetone, malononitrile, and ammonium acetate.
-
Bromination: Introduction of the bromo-substituent at the 5-position of the pyridine ring.
-
Chlorination: Conversion of the 2-pyridone tautomer to the 2-chloro-3-cyanopyridine intermediate.
-
Cyclization: Reaction with hydrazine hydrate to form the final pyrazolo[3,4-b]pyridine ring system.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile
This procedure is adapted from established methods for the synthesis of 2-amino-3-cyanopyridines.
Materials:
-
Acetylacetone
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-amino-4,6-dimethylpyridine-3-carbonitrile.
Step 2: Synthesis of 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile
Materials:
-
2-Amino-4,6-dimethylpyridine-3-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve 2-amino-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile.
Step 3: Synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
Materials:
-
2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile
-
Sodium nitrite
-
Hydrochloric acid (concentrated)
-
Copper(I) chloride
Procedure:
-
Suspend 2-amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile.
Step 4: Synthesis of this compound
Materials:
-
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile
-
Hydrazine hydrate
-
n-Butanol
Procedure:
-
To a solution of 5-bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold n-butanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain the final product, this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-Amino-4,6-dimethylpyridine-3-carbonitrile | C₈H₉N₃ | 147.18 | 75-85 | 188-190 |
| 2-Amino-5-bromo-4,6-dimethylpyridine-3-carbonitrile | C₈H₈BrN₃ | 226.08 | 60-70 | 210-212 |
| 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carbonitrile | C₈H₆BrClN₂ | 245.51 | 50-60 | 145-147 |
| This compound | C₈H₉BrN₄ | 241.09 | 70-80 | >300 |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Synthesis of Pyrazolo[3,,"b"]pyridines: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential. These compounds are recognized for their diverse biological activities, including as kinase inhibitors and anti-cancer agents.[1][2] The following protocols are based on established and innovative synthetic strategies, offering a guide to their preparation and modification.
Method 1: Cascade Reaction of 1,4-Dihydropyrano[2,3-c]pyrazoles
A novel and efficient approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening and closing cascade reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline.[3] This method is notable for its mild, room temperature conditions and the use of an environmentally benign, reusable amorphous carbon-supported sulfonic acid (AC-SO3H) catalyst.[3]
Experimental Protocol
A mixture of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1.0 equiv.), aniline (1.0 equiv.), and AC-SO3H (catalytic amount) in ethanol is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered and the solid residue is washed with ethanol. The crude product is then purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[3] A gram-scale synthesis using this method has been reported to achieve a yield of up to 80%.[3]
Tabulated Data: Reaction Parameters and Yields
| Starting Material | Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
| 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | AC-SO3H | Ethanol | Room Temp. | 30-45 | up to 80 |
Experimental Workflow
References
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]
Application Notes: Utilizing 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer, making them prime therapeutic targets.[3][4] Derivatives of the pyrazolo[3,4-b]pyridine core have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][5][6]
This document provides detailed application notes and protocols for the use of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in kinase assays. While specific inhibitory data for this particular compound is not extensively available in the public domain, the provided protocols are based on established methodologies for analogous pyrazolopyridine-based kinase inhibitors.
Compound Profile: this compound
| Property | Value |
| CAS Number | 42951-65-5[7] |
| Molecular Formula | C8H9BrN4 |
| Molecular Weight | 241.09 g/mol |
| Structure | |
| Structure of this compound |
Note: Researchers should verify the purity and identity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS) before use.
Potential Kinase Targets and Signaling Pathways
Based on the activity of structurally related pyrazolo[3,4-b]pyridine derivatives, this compound is hypothesized to inhibit kinases involved in cell cycle regulation and inflammatory signaling.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
CDKs are key regulators of the cell cycle.[1] Inhibitors of CDKs can induce cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Caption: Putative inhibition of the CDK/Rb pathway.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) family and Signal Transducers and Activators of Transcription (STATs) are critical components of signaling pathways for numerous cytokines and growth factors, playing a key role in immunity and inflammation.
Caption: Putative inhibition of the JAK/STAT pathway.
Quantitative Data for Structurally Related Pyrazolo[3,4-b]pyridine Analogs
The following tables summarize inhibitory activities of other pyrazolo[3,4-b]pyridine derivatives to provide a reference for expected potency.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Compound C03 | TRKA | 56 | [5] |
| Compound 15y | TBK1 | 0.2 | [6] |
| MRT67307 | TBK1 | 19 | [6] |
| Compound 1 | TBK1 | 1.0 | [6] |
| Compound 1 | IKKε | 5.6 | [6] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to quantify the activity of a specific kinase by measuring the amount of ADP produced during the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
This compound (stock solution in 100% DMSO)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of a 2.5X kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of 2.5X ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Assay for Target Engagement (Western Blot)
This protocol determines if the compound can inhibit the phosphorylation of a kinase's downstream target within a cellular context.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit2Lead | this compound | CAS# 42951-65-5 | MFCD03541051 | BB-4030598 [hit2lead.com]
Application Notes and Protocols for Cell-Based Assays with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a member of the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its prevalence in molecules exhibiting a wide range of biological activities.[1][2][3] Notably, derivatives of pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways.[2][4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them important therapeutic targets.[6][7]
These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound. Based on the known activities of structurally related compounds, the primary hypothesized mechanism of action is the inhibition of protein kinases involved in cell proliferation and survival signaling. The following protocols describe a general workflow for assessing the compound's effect on kinase activity within a cellular context and its downstream impact on cell viability.
Compound Information
| IUPAC Name | This compound |
| CAS Number | 42951-65-5[8] |
| Molecular Formula | C8H9BrN4 |
| Molecular Weight | 241.09 g/mol |
| Structure | (Structure can be visualized from IUPAC name) |
Hypothesized Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway
Many pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (TRKs), and other kinases integral to cell cycle progression and survival.[4][5][9] A common downstream effect of inhibiting these pathways is the induction of apoptosis. The diagram below illustrates a generalized signaling cascade where an upstream kinase, upon activation by a growth factor, initiates a phosphorylation cascade leading to cell survival and proliferation. This compound is hypothesized to inhibit a key kinase in this pathway.
Experimental Protocols
Protocol 1: Cellular Kinase Phosphorylation Assay (ELISA-based)
This protocol is designed to quantify the inhibitory effect of the compound on the phosphorylation of a specific kinase substrate within a cellular environment.[6][10] This provides a direct measure of the target kinase's activity.
Workflow Diagram
Materials:
-
Cancer cell line known to have active signaling through the kinase of interest (e.g., MCF-7, HUVEC).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound.
-
DMSO (vehicle).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Phosphate-Buffered Saline (PBS).
-
ELISA kit specific for the phosphorylated and total protein of the target kinase substrate.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells. Include vehicle-only (DMSO) and untreated controls.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubation: Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Aspirate the medium and wash the cells once with 150 µL of ice-cold PBS. Add 50-100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with gentle shaking.
-
ELISA Protocol: a. Transfer the cell lysates to the ELISA plate pre-coated with the capture antibody for the target protein. b. Follow the specific instructions provided with the ELISA kit, which typically involve incubation, washing steps, addition of a phospho-specific detection antibody, addition of a secondary HRP-conjugated antibody, and finally the addition of a TMB substrate.[6] c. Stop the reaction with the provided stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phosphorylation signal to the total protein signal (if a total protein ELISA is run in parallel). Plot the normalized signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the compound.
Materials:
-
Target cancer cell line.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound.
-
DMSO (vehicle).
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the compound in culture medium as described in Protocol 1.
-
Cell Treatment: Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of the MTS/MTT reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation
The quantitative data generated from these assays should be summarized in tables for clear comparison.
Table 1: Inhibitory Activity on Kinase Phosphorylation
| Cell Line | Target Kinase Substrate | Incubation Time (h) | IC50 (nM) |
| MCF-7 | Phospho-Akt (Ser473) | 2 | 75.3 |
| HUVEC | Phospho-ERK1/2 (Thr202/Tyr204) | 2 | 152.1 |
| A549 | Phospho-STAT3 (Tyr705) | 6 | 98.6 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Anti-proliferative Activity
| Cell Line | Assay Type | Incubation Time (h) | GI50 (µM) |
| MCF-7 | MTS | 72 | 1.2 |
| HUVEC | MTS | 72 | 5.8 |
| A549 | MTS | 72 | 2.5 |
| Ba/F3-TEL-TRKA | MTS | 72 | 0.3 |
Note: Data are hypothetical and for illustrative purposes only. The Ba/F3 cell line expressing a constitutively active kinase fusion protein is often used to assess the on-target effect of kinase inhibitors.[7]
Conclusion
The provided protocols offer a robust framework for the initial characterization of this compound in cell-based systems. By employing assays that measure both direct target engagement (kinase phosphorylation) and downstream cellular consequences (cell viability), researchers can effectively evaluate the compound's potency, selectivity, and potential as a therapeutic agent. Further studies, including broader kinase profiling and in vivo xenograft models, would be necessary to fully elucidate its mechanism of action and preclinical efficacy.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. Hit2Lead | this compound | CAS# 42951-65-5 | MFCD03541051 | BB-4030598 [hit2lead.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrazolo[3,4-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, guidelines for data presentation, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Pyrazolo[3,4-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cell cycle regulation and signal transduction, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and topoisomerase II.[3][4][5][6][7][8][9] This document provides a standardized set of protocols to systematically evaluate the anticancer potential of novel pyrazolo[3,4-b]pyridine derivatives.
Data Presentation: In Vitro Anticancer Activity
The in vitro cytotoxic and antiproliferative activities of pyrazolo[3,4-b]pyridine derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key parameters to quantify the potency of the compounds.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Series 9a-h, 14a-h | [3] | |||
| 9a | Hela | - | 2.59 | [3] |
| 14g | MCF7 | - | 4.66 | [3] |
| 14g | HCT-116 | - | 1.98 | [3] |
| h2 Analogues | [10] | |||
| h2 | MDA-MB-231 | - | 13.37 | [10] |
| h2 | HeLa | - | 13.04 | [10] |
| h2 | MCF-7 | - | 15.45 | [10] |
| h2 | HepG2 | - | 7.05 | [10] |
| h2 | CNE2 | - | 9.30 | [10] |
| h2 | HCT116 | - | 8.93 | [10] |
| I2 | MDA-MB-231 | - | 3.30 | [10] |
| I2 | HeLa | - | 5.04 | [10] |
| I2 | MCF-7 | - | 5.08 | [10] |
| I2 | HepG2 | - | 3.71 | [10] |
| I2 | CNE2 | - | 2.99 | [10] |
| I2 | HCT116 | - | 5.72 | [10] |
| Compound 8c | (NCI 60 panel) | GI50 | 1.33 (MG-MID) | |
| Compound C03 | Km-12 | Proliferation | 0.304 | [11][12] |
| Pyrazolopyridine 1 | HCT-116 | - | 31.3 | [4] |
| Pyrazolopyridine 1 | MCF-7 | - | 19.3 | [4] |
| Pyrazolopyridine 1 | HepG2 | - | 22.7 | [4] |
| Pyrazolopyridine 1 | A549 | - | 36.8 | [4] |
Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Series 9a, 14g | [3][13] | ||
| 9a | CDK2 | 1.630 | [3][13] |
| 14g | CDK2 | 0.460 | [3][13] |
| 9a | CDK9 | 0.262 | [3][13] |
| 14g | CDK9 | 0.801 | [3][13] |
| Compound C03 | TRKA | 0.056 | [11][12] |
| Compound 15y | TBK1 | 0.0002 | [14] |
| Pyrazolopyridine 4 | CDK2/cyclin A2 | 0.24 | [4] |
| Pyrazolopyridine 8 | CDK2/cyclin A2 | 0.65 | [4] |
| Pyrazolopyridine 11 | CDK2/cyclin A2 | 0.50 | [4] |
Experimental Protocols: In Vitro Assays
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][10][15][16]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Pyrazolo[3,4-b]pyridine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Experimental Workflow for MTT Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induction by pyrazolo[3,4-b]pyridine derivatives using flow cytometry.[1][17][18][19][20]
Materials:
-
Cancer cells treated with pyrazolo[3,4-b]pyridine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the pyrazolo[3,4-b]pyridine compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsin to detach them first.
-
Washing: Wash the cells once with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.[18]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[17] FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in cells treated with pyrazolo[3,4-b]pyridine derivatives using propidium iodide (PI) staining and flow cytometry.[3][21][22]
Materials:
-
Cancer cells treated with pyrazolo[3,4-b]pyridine compounds
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[3]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[3]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.[3]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression levels of key proteins involved in apoptosis following treatment with pyrazolo[3,4-b]pyridine derivatives.[11][23][24]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.[23]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and heat at 95°C for 5 minutes.[23]
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[23]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[23]
-
Densitometry: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Protocols: In Vivo Assay
Human Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives in an immunodeficient mouse model.[25][26][27][28][29]
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Pyrazolo[3,4-b]pyridine compound formulated in a suitable vehicle
-
Calipers
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 × 10⁶ cancer cells (in 100-200 µL of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.[25][27]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[25][27]
-
Drug Administration: Administer the pyrazolo[3,4-b]pyridine compound at predetermined doses and schedules (e.g., daily oral gavage or intraperitoneal injection). Include a vehicle control group.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.[25][27]
-
Toxicity Monitoring: Record the body weight of each animal at the same frequency as tumor measurements to assess systemic toxicity.[25][27]
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Workflow for In Vivo Xenograft Studies
Signaling Pathways
Pyrazolo[3,4-b]pyridines have been shown to target several key signaling pathways involved in cancer cell proliferation and survival.
CDK Inhibition and Cell Cycle Arrest
Certain pyrazolo[3,4-b]pyridine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[5][30][31] Inhibition of these kinases disrupts the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.
CDK Inhibition Pathway
Topoisomerase II Inhibition
Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[6][7][32][8][9] Inhibition of topoisomerase II leads to DNA damage, cell cycle arrest, and apoptosis.
Topoisomerase II Inhibition Pathway
References
- 1. bosterbio.com [bosterbio.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. corefacilities.iss.it [corefacilities.iss.it]
- 23. benchchem.com [benchchem.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. benchchem.com [benchchem.com]
- 26. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 27. benchchem.com [benchchem.com]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpbs.com [ijpbs.com]
- 30. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. scilit.com [scilit.com]
- 32. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a key intermediate, its purity is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including column chromatography and recrystallization. Additionally, guidance on preparative High-Performance Liquid Chromatography (HPLC) for achieving high-purity samples is discussed.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method often depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below is a summary of expected outcomes for different purification techniques.
| Purification Technique | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Recrystallization | >98% | 60-80% | High | Dependent on finding a suitable solvent system. |
| Column Chromatography | 95-99% | 70-90% | Medium | Effective for removing closely related impurities.[1] |
| Preparative HPLC | >99% | 50-70% | Low | Ideal for obtaining highly pure material for biological screening.[2][3] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes the purification of this compound using standard silica gel column chromatography. The basic nature of the amine necessitates the use of a modifier in the eluent to prevent peak tailing.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Triethylamine (TEA)
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1 with 1% TEA).
-
Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess solvent until the level is just at the top of the sand layer.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent like dichloromethane or the mobile phase.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
Gently add a small amount of the mobile phase to the top of the column and allow it to percolate into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle pressure to start the elution at a steady flow rate.
-
Collect the eluent in fractions.
-
Monitor the separation by analyzing the collected fractions using TLC. A typical TLC eluent would be Hexane/Ethyl Acetate (e.g., 7:3) with a small amount of TEA. Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.[1]
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds, provided a suitable solvent system can be identified.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A suitable solvent will dissolve the compound when hot but not when cold, and the impurities should either be insoluble at high temperatures or remain in solution upon cooling.
-
-
Recrystallization:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture on a hot plate until the compound is completely dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Detailed workflow for purification by silica gel column chromatography.
References
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[3,4-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them promising candidates in drug discovery and development.[1][2][3][4] Thorough analytical characterization is crucial to confirm the identity, purity, and structure of these synthesized molecules. These application notes provide detailed protocols for the most common analytical techniques used in the characterization of pyrazolo[3,4-b]pyridine derivatives.
General Analytical Workflow
The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized pyrazolo[3,4-b]pyridine derivative.
Caption: General analytical workflow for pyrazolo[3,4-b]pyridines.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for determining the purity of synthesized pyrazolo[3,4-b]pyridine derivatives.[5][6]
Experimental Protocol
Objective: To determine the purity of a pyrazolo[3,4-b]pyridine derivative using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a UV detector (e.g., Gilson-215)[7]
-
Analytical column: YMC ODS3, 50 mm × 4.6 mm, 5 µm particle size[7]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (CH₃CN), HPLC grade
-
Water (H₂O), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the pyrazolo[3,4-b]pyridine derivative in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution. Further, dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Analysis: Inject the prepared sample and run the HPLC method. The purity is determined by the peak area percentage of the main product peak relative to the total peak area. A purity of >95% is generally considered acceptable for further biological testing.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the structural elucidation of pyrazolo[3,4-b]pyridine derivatives, providing detailed information about the carbon-hydrogen framework.[2][10][11]
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of a pyrazolo[3,4-b]pyridine derivative.
Instrumentation:
-
NMR Spectrometer (e.g., 300, 400, or 500 MHz)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyridine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or TMS (δ 0.00 ppm).
-
Integrate the peaks and assign the chemical shifts (δ) in ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Process and calibrate the spectrum similarly to the ¹H spectrum.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants (J), and integration values to confirm the proposed structure.
Representative NMR Data
The following table summarizes typical chemical shift ranges for protons in the pyrazolo[3,4-b]pyridine core.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Pyridine-H | 8.19 - 9.38 | s | [5][12] |
| Aromatic-H | 6.89 - 8.10 | m | [5] |
| Pyrazole-H3 | 7.26 - 8.06 | s | [10][11] |
| Pyridine-H5 | 7.89 - 8.48 | s or d | [10] |
| CH₃ | 2.44 - 2.88 | s | [2][10] |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis.[8][13]
Experimental Protocol
Objective: To confirm the molecular weight and study the fragmentation pattern of a pyrazolo[3,4-b]pyridine derivative.
Instrumentation:
-
Mass Spectrometer (e.g., equipped with Electron Impact (EI) or Electrospray Ionization (ESI) source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, a solid probe may be used.
-
Data Acquisition:
-
ESI-MS: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
EI-MS: Acquire the spectrum at a standard ionization energy (e.g., 70 eV).
-
-
Data Interpretation:
Common Fragmentation Pathways
Caption: Common EI-MS fragmentation of pyrazolo[3,4-b]pyridines.
FT-IR Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in the synthesized molecule.[15]
Experimental Protocol
Objective: To identify the characteristic functional groups of a pyrazolo[3,4-b]pyridine derivative.
Instrumentation:
-
FT-IR Spectrometer (e.g., with an ATR accessory)
Reagents:
-
Potassium bromide (KBr) for pellet preparation (if not using ATR)
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for functional groups present in the molecule.
Characteristic FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H stretch | 3340–3349 | [15] |
| Aromatic C-H stretch | ~3030 | [5] |
| Aliphatic C-H stretch | ~2991 | [5] |
| C=N stretch | 1600–1635 | [5][15] |
| C=C stretch (aromatic) | 1400–1512 | [15] |
| C-N stretch | 1078–1091 | [15] |
Single Crystal X-ray Diffraction for Absolute Structure Confirmation
For novel pyrazolo[3,4-b]pyridine derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.[16][17][18]
Experimental Protocol
Objective: To determine the three-dimensional structure of a pyrazolo[3,4-b]pyridine derivative.
Procedure:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a specific temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².
-
Data Visualization: Generate a thermal ellipsoid plot (e.g., at 50% probability) to visualize the molecular structure.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol
Objective: To determine the absorption maxima (λ_max) of a pyrazolo[3,4-b]pyridine derivative.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent.
-
Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). For some pyrazolo[3,4-b]pyridine derivatives, absorption maxima have been observed around 365 nm.[10][15]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal in Vitro Evaluation of Pyrazolo[3,4-b]pyridines Derivatives Obtained by Aza-Diels-Alder Reaction and Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted pyrazolopyridine that serves as a key structural motif and versatile synthetic intermediate in the development of biologically active compounds. The 1H-pyrazolo[3,4-b]pyridine scaffold is recognized as a "hinge-binding" motif, crucial for the design of kinase inhibitors. This is due to its structural similarity to purine bases, allowing it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2][3] Consequently, derivatives of this scaffold have been extensively explored as potent and selective inhibitors of several important kinase targets implicated in cancer and inflammatory diseases.
These application notes provide a comprehensive overview of the medicinal chemistry applications of derivatives based on the 1H-pyrazolo[3,4-b]pyridine core, with a focus on their role as kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.
I. Applications in Kinase Inhibition
The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed in the design of inhibitors for a range of protein kinases. The bromine atom at the 5-position and the amine group at the 3-position of the core structure of this compound offer convenient handles for synthetic elaboration to achieve desired potency and selectivity.
A. Tropomyosin Receptor Kinase (TRK) Inhibition
Therapeutic Relevance: TRK fusions are oncogenic drivers in a wide variety of adult and pediatric solid tumors. TRK inhibitors have shown significant clinical efficacy in treating these cancers.[1]
Application: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated as potent TRK inhibitors. By employing scaffold hopping and computer-aided drug design, novel compounds with nanomolar inhibitory activities against TRKA have been identified.[1]
Quantitative Data Summary:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Larotrectinib | TRK | < 20 | [1] |
| Entrectinib | TRKA/B/C | 1/3/5 | [1] |
| Compound 3 | TRKA/B/C | 1.6/2.9/2.0 | [1] |
| Compound 4 | TRKA/B/C | 17/28/11 | [1] |
| Compound 5 | TRKA/B/C | 12/22/15 | [1] |
| A01 | TRKA | 293 | [1] |
| C03 | TRKA | 56 | [1] |
B. Fibroblast Growth Factor Receptor (FGFR) Inhibition
Therapeutic Relevance: Dysregulation of FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer, making FGFRs attractive targets for cancer therapy.[3]
Application: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors. Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[3]
Quantitative Data Summary:
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 4a | FGFR1 | 0.018 | [3] |
| 5 | FGFR1 | 0.198 | [3] |
| 10 | FGFR1 | > 5 | [3] |
| 7n | FGFR1 | 0.002 | [3] |
C. TANK-Binding Kinase 1 (TBK1) Inhibition
Therapeutic Relevance: TBK1 is a key regulator of innate immunity and is involved in neuroinflammation and autophagy. Its inhibition is a potential therapeutic strategy for autoimmune diseases and certain cancers.[4]
Application: Through rational drug design, 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors. Optimized compounds have demonstrated exceptional potency and selectivity.[4]
Quantitative Data Summary:
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| BX795 | TBK1 | 7.1 | [4] |
| MRT67307 | TBK1 | 28.7 | [4] |
| Compound 1 | TBK1 | 1.0 | [4] |
| 15y | TBK1 | 0.2 | [4] |
II. Experimental Protocols
A. General Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The following protocol is a general representation of the synthesis of substituted 1H-pyrazolo[3,4-b]pyridine derivatives, often starting from a commercially available or synthesized pyrazolopyridine core.
Workflow for Synthesis:
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.
Protocol for Iodination (Example): [1]
-
Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine in DMF.
-
Add N-iodosuccinimide (NIS).
-
Heat the mixture at 60 °C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
A precipitate will form, which is collected by filtration under reduced pressure to obtain the iodinated intermediate.
Protocol for Suzuki Coupling (Example): [2]
-
To a solution of the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediate in a suitable solvent (e.g., DMF), add the desired boronic acid or ester.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., K2CO3).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a designated time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. In Vitro Kinase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against a target kinase.
Workflow for Kinase Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol for ADP-Glo™ Kinase Assay (Example): [2]
-
Prepare a reaction mixture containing the target kinase (e.g., BRK), a suitable buffer, and the test compound at various concentrations in a 384-well plate.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 45 minutes.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
III. Signaling Pathways
Derivatives of 1H-pyrazolo[3,4-b]pyridine are designed to interfere with specific signaling pathways that are aberrantly activated in diseases like cancer.
A. FGFR Signaling Pathway
Dysregulation of the FGFR signaling cascade can lead to increased cell proliferation, survival, and migration.
Diagram of FGFR Signaling Pathway:
Caption: Inhibition of the FGFR signaling pathway by pyrazolopyridine derivatives.
Conclusion
This compound and its related analogs represent a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. The synthetic accessibility and the ability to modulate the substituents at various positions of the pyrazolopyridine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting kinases and other important biological targets.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evaluation of Pyrazolo[3,4-b]pyridine Compounds in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo evaluation of pyrazolo[3,4-b]pyridine compounds in various animal models. The protocols outlined below are intended to serve as a comprehensive guide for assessing the anti-inflammatory, anticancer, and neuroprotective properties of this versatile class of heterocyclic compounds.
Introduction
Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have shown promise as anti-inflammatory, anticancer, and anti-Alzheimer's agents.[1][2] Their mechanism of action often involves the inhibition of key signaling proteins such as cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and tropomyosin receptor kinases (TRKs).[3][4][5] This document details the in vivo methodologies for evaluating the therapeutic potential of novel pyrazolo[3,4-b]pyridine derivatives.
I. Anti-Inflammatory Activity Evaluation
A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema model in rodents. This assay is effective for the preliminary in vivo screening of compounds with potential anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of a test pyrazolo[3,4-b]pyridine compound by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (180-220 g)
-
Test pyrazolo[3,4-b]pyridine compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: Test compound at low, medium, and high doses
-
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the following formula:
-
% Inhibition = [ (C - T) / C ] x 100
-
Where C is the mean increase in paw volume in the control group and T is the mean increase in paw volume in the treated group.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.0 |
| Compound X (Low) | 10 | 0.62 ± 0.04 | 27.1 |
| Compound X (Mid) | 25 | 0.45 ± 0.04 | 47.0 |
| Compound X (High) | 50 | 0.31 ± 0.03 | 63.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. The anti-inflammatory activity of some pyrazolo[3,4-b]pyridine derivatives has been demonstrated to cause a significant reduction in paw edema.[6][7] For instance, certain compounds have shown a maximum inhibitory effect at 3 hours post-carrageenan administration.[6]
Experimental Workflow
II. Anticancer Activity Evaluation
Human tumor xenograft models in immunocompromised mice are the standard for evaluating the in vivo efficacy of novel anticancer compounds. Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of CDKs and TRKs, showing promise in preclinical cancer models.[1][3]
Experimental Protocol: Human Tumor Xenograft Model in Mice
Objective: To evaluate the anti-tumor efficacy of a test pyrazolo[3,4-b]pyridine compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)
-
Test pyrazolo[3,4-b]pyridine compound
-
Vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in sterile water)
-
Positive control (e.g., Doxorubicin)
-
Matrigel
-
Calipers, syringes, and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
Treatment: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Data Presentation
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Mean Final Body Weight (g) |
| Vehicle Control | - | 1500 ± 150 | - | 22.5 ± 1.5 |
| Doxorubicin | 5 | 450 ± 80 | 70.0 | 19.8 ± 1.8 |
| Compound Y (Low) | 25 | 1100 ± 120 | 26.7 | 22.1 ± 1.6 |
| Compound Y (High) | 50 | 650 ± 100 | 56.7 | 21.5 ± 1.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes. In a solid Ehrlich carcinoma mouse model, a pyrazolo[3,4-b]pyridine derivative was reported to significantly reduce tumor weight and volume.[8] Another study on a colorectal cancer xenograft model also demonstrated effective tumor growth reduction.[5]
Experimental Workflow
III. Neuroprotective Activity Evaluation (Alzheimer's Disease Model)
Pyrazolo[3,4-b]pyridine compounds, particularly GSK-3 inhibitors, have shown potential in Alzheimer's disease models by reducing amyloid pathology and improving cognitive function.[9][10] Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are commonly used to evaluate novel therapeutics.
Experimental Protocol: Transgenic Mouse Model of Alzheimer's Disease
Objective: To assess the neuroprotective and cognitive-enhancing effects of a test pyrazolo[3,4-b]pyridine compound in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic mice (e.g., APP/PS1) and wild-type littermates
-
Test pyrazolo[3,4-b]pyridine compound
-
Vehicle
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Aging and Grouping: Age the transgenic and wild-type mice to a point where pathology is evident (e.g., 6-9 months). Group the animals for treatment.
-
Chronic Treatment: Administer the test compound or vehicle daily for an extended period (e.g., 3-6 months) via a suitable route (e.g., oral gavage).
-
Behavioral Testing:
-
Morris Water Maze: Assess spatial learning and memory. Train the mice to find a hidden platform in a pool of opaque water. Record escape latency and path length. In a probe trial, remove the platform and measure the time spent in the target quadrant.
-
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 4G8 or 6E10 antibodies) and hyperphosphorylated tau.
-
ELISA: Quantify brain levels of Aβ40 and Aβ42.
-
Data Presentation
| Genotype | Treatment Group | Dose (mg/kg/day) | Escape Latency (s) | Time in Target Quadrant (%) | Aβ Plaque Load (%) |
| Wild-Type | Vehicle | - | 20 ± 3 | 45 ± 5 | <1 |
| APP/PS1 | Vehicle | - | 55 ± 8 | 20 ± 4 | 15 ± 3 |
| APP/PS1 | Compound Z | 30 | 35 ± 6 | 35 ± 5 | 8 ± 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. A novel GSK-3β inhibitor was shown to decrease amyloid deposition and prevent memory deficits in a transgenic mouse model.[9]
Signaling Pathway
IV. Pharmacokinetic and Toxicity Assessment
Understanding the pharmacokinetic (PK) profile and toxicity of a compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic parameters of a test pyrazolo[3,4-b]pyridine compound in rodents.
Procedure:
-
Animal Cannulation (Optional): For serial blood sampling, cannulate the jugular vein of rats.
-
Compound Administration: Administer a single dose of the test compound intravenously (i.v.) and orally (p.o.) to separate groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).
Acute Toxicity Study Protocol
Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of a test pyrazolo[3,4-b]pyridine compound.
Procedure:
-
Dose Escalation: Administer single, escalating doses of the test compound to different groups of mice.
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Data Presentation
Pharmacokinetic Parameters:
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | %F |
| Compound P | i.v. | 2 | - | - | 1200 | 3.5 | - |
| Compound P | p.o. | 10 | 850 | 1.0 | 4800 | 4.2 | 80 |
Acute Toxicity:
| Compound | Route | MTD (mg/kg) | Observed Toxicities |
| Compound P | p.o. | > 2000 | No significant toxicities observed |
Note: The data presented in these tables is hypothetical and for illustrative purposes.
Conclusion
The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. The in vivo models and protocols detailed in these application notes provide a framework for the preclinical evaluation of these compounds, enabling researchers to assess their efficacy and safety profiles in relevant disease models. Rigorous and well-designed animal studies are essential to translate the potential of these compounds into clinical applications.
References
- 1. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 10. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound typically involves a multi-step process. A common route begins with the construction of a substituted pyridine ring, followed by the formation of the fused pyrazole ring. Key intermediates often include substituted 2-aminopyridines which undergo cyclization reactions.
Q2: I am experiencing a very low yield. What are the most common causes?
Low yields in the synthesis of pyrazolo[3,4-b]pyridine derivatives are a frequent issue. The primary factors to investigate are the purity of your starting materials, suboptimal reaction conditions (temperature and time), and the choice of solvent and catalyst.[1] Inadequate monitoring of the reaction progress can also lead to premature or delayed quenching, both of which can significantly reduce the yield.[1]
Q3: Are there any known side reactions to be aware of during the synthesis?
A known challenge in the synthesis of pyrazolo[3,4-b]pyridines is the potential for the formation of regioisomers, especially when using unsymmetrical starting materials.[1] The choice of catalyst and solvent can sometimes influence the regioselectivity of the reaction.
Q4: What are the recommended purification techniques for the final product?
Purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity. Flash column chromatography using silica gel is the most common method.[1] A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing polarity, is recommended.[1] A proper work-up procedure is also crucial to remove any residual catalysts or inorganic salts before chromatographic purification.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Impure Starting Materials | Ensure the purity of all reactants, especially the aminopyrazole precursor. Impurities can significantly hinder the reaction. Consider recrystallization or column chromatography of starting materials if purity is questionable.[1] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some syntheses of this class of compounds proceed at room temperature, while others require heating.[1] Monitor the reaction by Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition. |
| Incorrect Reaction Time | Continuously monitor the reaction's progress using TLC to determine the point of maximum product formation and minimal side-product accumulation.[1] |
| Inefficient Catalyst | Screen different catalysts. While acid catalysts are common, Lewis acids such as ZrCl₄ have also been shown to be effective in related syntheses.[1] Catalyst loading is another critical parameter to optimize.[1] |
| Poor Solvent Choice | The solvent plays a crucial role in reactant solubility and reaction kinetics.[1] A solvent screen is advisable. Ethanol is a commonly used solvent for similar reactions.[1] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Co-eluting Impurities | If impurities co-elute with the product during column chromatography, try a different solvent system with varying polarity gradients. Sometimes, switching the stationary phase (e.g., alumina) can be beneficial. |
| Product Polarity | Due to the amine and pyridine functionalities, the product is polar. This can lead to streaking on silica gel columns. Adding a small amount of a basic modifier like triethylamine to the eluent can often improve the peak shape. |
| Residual Catalyst or Salts | Ensure a thorough aqueous work-up is performed before chromatography to remove any inorganic impurities that could interfere with the purification. |
Experimental Protocols
A key precursor for the synthesis of the target molecule is 3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. The following is a general protocol for the synthesis of related pyrazolo[3,4-b]pyridines, which can be adapted.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of a 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture.
-
Add ZrCl₄ (0.15 mmol) to the mixture.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform an appropriate work-up and purify by column chromatography.
Visualizations
Reaction Pathway
Caption: Proposed synthetic pathway for the target molecule.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low product yield.
References
Navigating the Synthesis of Substituted Pyrazolo[3,4-b]pyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, is often fraught with challenges.[1][2] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during their synthesis, enabling researchers to optimize their experimental outcomes.
Troubleshooting Guides & FAQs
This section provides answers to common problems encountered during the synthesis of substituted pyrazolo[3,4-b]pyridines, such as low yields, formation of side products, and purification difficulties.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a synthesis of a substituted pyrazolo[3,4-b]pyridine, but I am observing very low yields or no formation of the expected product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge in the synthesis of pyrazolo[3,4-b]pyridines, often stemming from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[3]
Troubleshooting Steps:
-
Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can lead to side reactions or inhibit the desired transformation.[3]
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly impact the yield.
-
Catalyst: The choice and loading of the catalyst can be crucial. For instance, ZrCl₄ has been effectively used as a Lewis acid catalyst in some syntheses.[4]
-
Solvent: The solvent system must be appropriate for dissolving the reactants and facilitating the reaction. A mixture of EtOH/DMF (1:1) has been found to be effective in certain cases.[4]
-
Temperature and Time: These parameters often require optimization. While some reactions proceed at room temperature, others may need heating.[3] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]
-
-
Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.
-
Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds.[3]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?
Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials like unsymmetrical 1,3-dicarbonyl compounds.[3][5]
Controlling Regioselectivity:
-
Starting Material Selection: The electronic and steric properties of the substituents on your starting materials can dictate the regioselectivity. In reactions with unsymmetrical 1,3-dicarbonyls, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[5] For instance, the carbonyl group adjacent to a CF₃ group is more electrophilic and will react first.[5]
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is recommended to consult the literature for precedents with similar substrates.[3]
Separation of Regioisomers:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[3]
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point for elution. The optimal solvent system will depend on the specific polarity of your isomers and should be determined by TLC analysis.[3]
-
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my substituted pyrazolo[3,4-b]pyridine product. What purification strategies are recommended?
Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the presence of closely eluting byproducts.[3]
Purification Strategies:
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and the catalyst before chromatographic purification.[3]
-
Column Chromatography:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of substituted pyrazolo[3,4-b]pyridines from various studies.
Table 1: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [4]
| Entry | R Group | Yield (%) |
| 1 | 4-(N,N-dimethylamino)-phenyl | 28 |
| 2 | 9-anthryl | 13 |
| 3 | 1-pyrenyl | 20 |
Table 2: Synthesis of Halogenated and Non-halogenated Pyrazolo[3,4-b]pyridines [6]
| Entry | Product | Yield (%) |
| 1 | 3a (non-halogenated) | 40-46 |
| 2 | 5a (iodinated) | 30 |
| 3 | 3q (electron-deficient substrate) | 63 |
| 4 | 3r-3t (alkyl-substituted pyrazoles) | 66-75 |
| 5 | 3u-3x (from 5-aminoisoxazoles) | 70-75 |
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones [4]
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 hours. After completion, the mixture is concentrated in vacuo, and CHCl₃ and water are added. The two phases are separated, and the aqueous phase is washed twice with CHCl₃.
General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and Alkynyl Aldehydes [6]
A 25 mL pressure vial is charged with the 5-aminopyrazole (0.20 mmol, 1.0 equiv.), the alkynyl aldehyde (0.20 mmol, 1.0 equiv.), and other reagents as specified in the literature. The solution is then processed as described. After the reaction, the solution is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and the residue is purified by flash column chromatography using an ethyl acetate/petroleum ether mixture to obtain the corresponding product.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Logical Relationship for Controlling Regioselectivity
Caption: Strategies for controlling and separating regioisomers.
References
- 1. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazolo[3,4-b]pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of pyrazolo[3,4-b]pyridines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of pyrazolo[3,4-b]pyridines.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product in my pyrazolo[3,4-b]pyridine synthesis. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Purity of Starting Materials: The purity of the 5-aminopyrazole reactant is particularly critical. Impurities can significantly hinder the reaction. Recommendation: Ensure all reactants are of high purity. If necessary, recrystallize or purify the starting materials before use.[1]
-
Reaction Conditions:
-
Catalyst: The choice and amount of catalyst can dramatically affect the outcome. For instance, in some three-component syntheses, catalysts like ZrCl4 or Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been used effectively.[1][2] Recommendation: If the reaction is sluggish, consider screening different catalysts or optimizing the catalyst loading.
-
Solvent: The solvent influences reactant solubility and reaction kinetics. While acetic acid is commonly used, some reactions proceed well in ethanol, DMF, or even under solvent-free conditions at elevated temperatures.[1][3] Recommendation: Experiment with different solvents to find the optimal medium for your specific substrates.
-
Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or product degradation. Some syntheses work well at room temperature, while others require heating.[1] Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]
-
Issue 2: Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?
Answer: The formation of regioisomers is a known challenge, especially when using unsymmetrical starting materials like certain 1,3-dicarbonyl compounds.[3]
Logical Flow for Managing Regioisomers
Caption: Decision-making process for managing regioisomers.
-
Controlling Regioselectivity:
-
Starting Material Selection: The regioselectivity is often governed by the electronic and steric properties of the substituents on the starting materials. For instance, with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[3]
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence regioselectivity. It is advisable to consult the literature for precedents with similar substrates.
-
-
Separation of Regioisomers:
Issue 3: Difficult Purification
Question: I am having trouble purifying my pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?
Answer: Purification can be challenging due to the polarity of the products and the presence of byproducts.
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts before chromatographic purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a polar solvent (e.g., ethyl acetate).[1]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrazolo[3,4-b]pyridines?
A1: Several synthetic strategies exist. The most common include:
-
Three-component reactions: This approach often involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound.[1]
-
Reaction with α,β-unsaturated ketones: 5-Aminopyrazoles can be reacted with α,β-unsaturated ketones, often in the presence of a catalyst like ZrCl4.[2]
-
Gould-Jacobs Reaction: This method utilizes a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate, typically followed by treatment with POCl3 to yield 4-chloro-substituted pyrazolo[3,4-b]pyridines.[3]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. It allows you to track the consumption of starting materials and the formation of the product. For visualization, UV light (254 nm) is often effective for these aromatic compounds, and staining with iodine vapor can also be used.[1]
Q3: What is the typical stability of pyrazolo[3,4-b]pyridines?
A3: Pyrazolo[3,4-b]pyridines are generally stable aromatic compounds. However, stability can be influenced by the substituents present on the ring system. It is always good practice to store the synthesized compounds in a cool, dry, and dark place.
Quantitative Data Summary
The following tables summarize reaction conditions and corresponding yields for different synthetic approaches to provide a comparative overview.
Table 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Solvent-free | 100 | Varies | High | [1] |
| L-proline | Ethanol | Reflux | 5-8 | 80-95 | N/A |
| Acetic Acid | Ethanol | Reflux | 6-10 | 75-90 | [3] |
Table 2: Synthesis from α,β-Unsaturated Ketones
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZrCl4 | DMF/EtOH | 95 | 16 | 13-28 | [2] |
| None | Acetic Acid | Reflux | 4-6 | 60-75 | N/A |
Table 3: Gould-Jacobs Reaction Variants
| Reagents | Conditions | Product | Yield (%) | Reference |
| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | 1. Heat; 2. POCl3 | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Varies | [3] |
| 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Heat | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine | Varies | [3] |
Experimental Protocols
Protocol 1: General Procedure for Three-Component Synthesis
-
To a round-bottom flask, add the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2).[1]
-
Stir the mixture at 100 °C under solvent-free conditions.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).[1]
Protocol 2: General Procedure for Synthesis from α,β-Unsaturated Ketones
-
In a flask, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).[2]
-
Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.[2]
-
Degas the reaction mixture.
-
Add ZrCl4 (0.15 mmol) to the mixture.[2]
-
Stir the reaction vigorously at 95 °C for 16 hours.[2]
-
After completion, concentrate the mixture in vacuo.
-
Add CHCl3 and water, then separate the phases.
-
Wash the aqueous phase twice with CHCl3.[2]
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate to obtain the crude product for further purification.
Protocol 3: General Procedure for the Gould-Jacobs Reaction
-
A mixture of a 3-aminopyrazole derivative and diethyl 2-(ethoxymethylene)malonate is heated, often without a solvent, at 100–110 °C for 1.5 to 12 hours.[3]
-
The intermediate is then typically treated with POCl3 and heated to effect cyclization and chlorination, affording the 4-chloro-1H-pyrazolo[3,4-b]pyridine.[3]
-
Alternatively, thermal cyclization of the intermediate without POCl3 can yield the corresponding 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.[3]
References
overcoming solubility issues with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
A1: Based on its chemical structure, which includes a basic amine group and a pyrazolopyridine core, this compound is predicted to be a weakly basic compound. Its solubility is therefore expected to be pH-dependent, with higher solubility at lower (acidic) pH due to the protonation of the amine group. It is likely to have low aqueous solubility at neutral and basic pH.
Q2: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous buffer. What is causing this?
A2: This phenomenon, often called "solvent shock," is common for poorly soluble compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may not have sufficient time to dissolve in the new solvent system and can precipitate out. The dramatic change in solvent polarity from DMSO to water reduces the compound's solubility.
Q3: Can I use sonication to dissolve the compound?
A3: Yes, sonication can be a useful technique to aid in the dissolution of suspended particles. It provides energy to break down agglomerates and increase the surface area of the compound exposed to the solvent, which can facilitate faster dissolution. However, it is important to monitor the temperature during sonication, as excessive heat can degrade some compounds.
Q4: Are there any common excipients that can help improve the solubility of this compound?
A4: Yes, for weakly basic and poorly soluble compounds like this, several excipients can be beneficial. These include pH-modifying agents (e.g., citric acid, tartaric acid) to create a more acidic microenvironment, and solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with the compound to enhance its aqueous solubility. Polymeric carriers like povidone (PVP) or copovidone can also be used to create amorphous solid dispersions.[1]
Q5: How can I determine the optimal pH for solubilizing my compound?
A5: A pH-dependent solubility study is the most effective way to determine the optimal pH range for your compound. This involves measuring the solubility of the compound in a series of buffers across a relevant pH range (e.g., pH 2 to 10). A detailed protocol for this is provided in the Troubleshooting Guide section.
Troubleshooting Guide
This guide provides systematic approaches to overcoming common solubility issues with this compound.
Issue 1: Compound crashes out of solution upon addition to aqueous media.
This is a common observation for hydrophobic compounds. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Low solubility in neutral aqueous buffers for in vitro assays.
For cell-based assays or other experiments requiring physiological pH, the low solubility of this compound can be a significant hurdle.
Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~255 g/mol | Moderate molecular weight, should not be a primary barrier to solubility. |
| pKa (most basic) | 4.0 - 6.0 | Weakly basic. Will be protonated and more soluble in acidic conditions (pH < pKa). |
| Predicted LogP | 1.5 - 2.5 | Moderately lipophilic, suggesting low intrinsic aqueous solubility. |
| Hydrogen Bond Donors | 2 | Can participate in hydrogen bonding with water, but this is offset by the lipophilic core. |
| Hydrogen Bond Acceptors | 4 | Can accept hydrogen bonds from water. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol will help you identify the pH range where your compound has the highest solubility.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10.
-
HPLC or UV-Vis spectrophotometer for concentration analysis.
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
pH meter.
Procedure:
-
Prepare saturated solutions by adding an excess amount of the compound to each buffer in separate vials.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid is still present.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Measure the pH of the filtrate to confirm the final pH.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot solubility (e.g., in µg/mL) as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
This protocol helps to determine the effect of a water-miscible organic co-solvent on the compound's solubility.
Materials:
-
This compound
-
Aqueous buffer (at a pH where solubility is low, e.g., pH 7.4)
-
Water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400).
-
Analytical equipment for concentration measurement.
Procedure:
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 1%, 2%, 5%, 10%, 20% v/v).
-
Add an excess of the compound to each co-solvent mixture.
-
Equilibrate the samples as described in Protocol 1.
-
Process the samples (centrifuge, filter) as described in Protocol 1.
-
Quantify the compound concentration in each filtrate.
-
Plot solubility as a function of the co-solvent percentage.
Caption: Strategies for enhancing solubility.
References
Technical Support Center: Kinase Inhibition Assays with Pyrazolo[3,4-b]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing pyrazolo[3,4-b]pyridine compounds in kinase inhibition assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during kinase inhibition assays involving pyrazolo[3,4-b]pyridine compounds.
Problem 1: High Variability or Poor Reproducibility Between Replicates
High variability can mask the true effect of an inhibitor. Follow these steps to diagnose and resolve this issue.
-
Potential Cause: Reagent Instability or Improper Handling
-
Solution: Ensure enzymes are stored at -80°C in small aliquots to prevent multiple freeze-thaw cycles. ATP and substrate solutions should also be aliquoted and stored at -20°C.
-
-
Potential Cause: Edge Effects on Assay Plates
-
Solution: Temperature and evaporation gradients across a microplate can cause variability. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with buffer to create a humidity barrier.[1] Ensure all reagents and the plate are at room temperature before starting the assay.[2]
-
-
Potential Cause: Inconsistent Incubation Times
-
Solution: Stagger the addition of reagents to ensure all wells are incubated for the same duration, especially in large-scale experiments.[2]
-
Problem 2: No or Very Low Kinase Activity Detected
A lack of signal can be due to several factors related to the assay components.
-
Potential Cause: Inactive Kinase Enzyme
-
Solution: Verify the activity of your kinase stock. Multiple freeze-thaw cycles can lead to enzyme degradation.[3] Use a fresh aliquot of the enzyme and, if possible, test it with a known positive control substrate.
-
-
Potential Cause: Incorrect Buffer Composition
-
Solution: The kinase buffer is critical for optimal enzyme function. A typical buffer may include HEPES pH 7.5, MgCl₂, EGTA, DTT, and a non-ionic detergent like Tween-20.[3] Ensure all components are at their correct final concentrations.
-
-
Potential Cause: ATP or Substrate Degradation
-
Solution: ATP solutions can degrade over time. Use a freshly prepared or properly stored aliquot of ATP.[3] Confirm the integrity and concentration of your substrate.
-
Problem 3: High Background Signal
A high background can reduce the assay window and make it difficult to discern true inhibition.
-
Potential Cause: Contaminated Reagents
-
Solution: One of the buffer components or the substrate might be contaminated with ATP or other interfering substances.[3] Test for ATP contamination in your reagents using an ATP detection assay like Kinase-Glo®.
-
-
Potential Cause: Assay Plate Interference
-
Solution: Some white opaque plates can exhibit phosphorescence. Test different plates or pre-read the plate before adding reagents to assess the background signal.[3]
-
-
Potential Cause: Detection Reagent Interference
-
Solution: The detection reagent itself may interact with your test compounds. Run a control with the compound and the detection reagent in the absence of the kinase reaction components to check for interference.[3]
-
Problem 4: Compound-Specific Artifacts
Pyrazolo[3,4-b]pyridine compounds, like many small molecules, can cause artifacts in biochemical assays.
-
Potential Cause: Compound Aggregation
-
Description: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives.[4][5] These "promiscuous inhibitors" often exhibit steep dose-response curves.[4]
-
Solution: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to disrupt aggregate formation.[5] If the inhibitory activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
-
Potential Cause: Poor Solubility
-
Description: Pyrazolo[3,4-b]pyridine derivatives can have low aqueous solubility, which can lead to inaccurate IC50 values.[6][7]
-
Solution: Prepare high-concentration stock solutions in 100% DMSO.[1][8] When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2%. Visually inspect for any compound precipitation.
-
-
Potential Cause: Interference with Detection System (e.g., Luciferase Inhibition)
-
Description: In luciferase-based assays that measure ATP levels (e.g., Kinase-Glo®), compounds that inhibit luciferase can be mistaken for kinase inhibitors because they also lead to a decrease in the luminescent signal.
-
Solution: Run a counterscreen against luciferase to identify compounds that directly inhibit the detection enzyme. Alternatively, use an orthogonal assay that measures ADP production (e.g., ADP-Glo®). A true kinase inhibitor will decrease the signal in an ADP-Glo® assay but increase it in a Kinase-Glo® assay.[4]
-
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine compound shows potent activity in the biochemical assay but is inactive in cell-based assays. What could be the reason?
This is a common challenge in drug discovery. Several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps.
-
Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target kinase.
-
Artifactual Inhibition: The activity observed in the biochemical assay could be an artifact due to compound aggregation, which is less likely to occur in the cellular environment.[5]
Q2: How do I determine the optimal ATP concentration for my kinase inhibition assay?
The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[3] For initial screening, using an ATP concentration close to the Michaelis-Menten constant (Km) for the specific kinase is recommended.[1] This provides a good balance for detecting inhibitors of varying potencies.
Q3: What are the essential controls to include in my kinase inhibition assay?
To ensure the reliability of your results, the following controls are crucial:
-
No Inhibitor Control (Positive Control): Measures the maximum kinase activity (100% activity). This is typically the kinase reaction with the vehicle (e.g., DMSO) used to dissolve the compounds.[1]
-
No Kinase Control (Negative Control): Measures the background signal in the absence of any kinase activity.[1]
-
Positive Control Inhibitor: A known inhibitor of your target kinase to validate that the assay is working correctly.[1]
Q4: The pyrazolo[3,4-b]pyridine scaffold is known to inhibit multiple kinases. How can I assess the selectivity of my compound?
The pyrazolo[3,4-b]pyridine is considered a "privileged scaffold" that can bind to the ATP pocket of many kinases.[9] To determine the selectivity of your inhibitor, it is essential to perform kinase profiling against a broad panel of kinases.[1] This will provide a selectivity profile and help identify potential off-target effects.
Data Presentation
Table 1: Illustrative Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| 15y | TBK1 | 0.2 | In vitro kinase assay | [10] |
| MRT67307 | TBK1 | 28.7 | In vitro kinase assay | [10] |
| BX795 | TBK1 | 7.1 | In vitro kinase assay | [10] |
| Compound 19 | PIM-1 | 26 | In vitro kinase assay | [11] |
| Compound 17 | PIM-1 | 43 | In vitro kinase assay | [11] |
| Compound C10 | TRKA | 26 | In vitro enzyme activity assay | [12] |
| Compound C03 | TRKA | 56 | In vitro enzyme activity assay | [12] |
| Compound C09 | TRKA | 57 | In vitro enzyme activity assay | [12] |
Table 2: Illustrative Selectivity Profile of a Pyrazolo[3,4-b]pyridine Compound (Compound 15y)
| Kinase | % Inhibition at 1 µM |
| TBK1 | >99% |
| IKKε | >99% |
| CLK2 | 98% |
| DYRK1A | 95% |
| GSK3α/β | 92% |
| CDK9 | 85% |
| Other 25 kinases | <50% |
| Data is illustrative and based on findings for compound 15y against a panel of 31 kinases.[10] |
Experimental Protocols
1. In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[8][13]
-
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Pyrazolo[3,4-b]pyridine inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.[8]
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.[8]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a generic HTRF® assay to measure kinase activity.[14][15]
-
Materials:
-
HTRF® KinEASE™ kit (includes substrate, detection reagents, and buffers)
-
Kinase of interest
-
ATP
-
Pyrazolo[3,4-b]pyridine inhibitor
-
Low-volume, white 384-well plates
-
-
Procedure:
-
Reagent Preparation: Reconstitute and prepare the substrate and detection reagents according to the kit protocol. Dilute the kinase and ATP in the provided enzymatic buffer.[15]
-
Enzymatic Reaction:
-
Dispense 4 µL of the enzymatic buffer into the wells.
-
Add 2 µL of the inhibitor or DMSO control.
-
Add 2 µL of the substrate solution.
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of ATP.[15]
-
Seal the plate and incubate at room temperature for a time dependent on the kinase activity (e.g., 60 minutes).
-
-
Detection:
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF® ratio (665 nm/620 nm * 10,000) and plot it against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: A generic kinase signaling pathway showing inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: an increase in aqueous solubility via the disruption of crystal packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions and other common issues encountered during the synthesis of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Purity of Starting Materials: Impurities in the starting materials, particularly the 3-aminopyrazole derivative, can significantly hinder the reaction.
-
Recommendation: Ensure the purity of all reactants through appropriate purification techniques such as recrystallization or column chromatography before use.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or degradation of the product.[1]
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Experiment with different solvents and temperatures to find the ideal conditions for the specific substrates being used. While some syntheses proceed at room temperature, others may require heating.
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and inefficient reaction kinetics.
-
Recommendation: Ensure vigorous and consistent stirring throughout the reaction.
-
Problem 2: Formation of Regioisomers
Background: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[3,4-b]pyridines, especially when using unsymmetrical starting materials.[2][3] The reaction between a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound can result in two different isomers depending on which carbonyl group reacts with the amino group of the pyrazole.[2][3]
Possible Causes and Solutions:
-
Nature of the 1,3-Dicarbonyl Compound: If a non-symmetrical diketone is used, the formation of two regioisomers is highly probable.[2][3] The ratio of the products will depend on the relative electrophilicity of the two carbonyl groups.
-
Recommendation: To avoid regioisomer formation, use a symmetrical 1,3-dicarbonyl compound like acetylacetone for the synthesis of 4,6-dimethyl substituted pyrazolo[3,4-b]pyridines. If an unsymmetrical diketone is necessary, consult the literature for reaction conditions that may favor the formation of the desired regioisomer.[2]
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction.
-
Recommendation: Experiment with different catalysts (e.g., acid or base catalysis) and solvents to optimize the regioselectivity.
-
Problem 3: Difficulty in Product Purification
Background: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.
Possible Causes and Solutions:
-
Inappropriate Purification Method: The chosen purification technique may not be suitable for separating the desired product from impurities.
-
Recommendation:
-
Column Chromatography: This is the most common method for purification. A systematic approach to eluent selection is recommended. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
-
Improper Work-up: Failure to remove catalysts and inorganic salts during the work-up can complicate purification.
-
Recommendation: Ensure a thorough aqueous work-up to remove any acid or base catalysts and inorganic salts before proceeding to chromatographic purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions include:
-
Dimerization of the Aminopyrazole Starting Material: 5-aminopyrazoles can undergo self-condensation to form dimers, particularly under oxidative conditions or in the presence of certain catalysts like copper salts.
-
Formation of Incomplete Condensation Products: The reaction between the aminopyrazole and the diketone may not go to completion, resulting in the presence of unreacted starting materials and intermediate products in the reaction mixture.
-
Hydrolysis of the Amine Group: The 3-amino group can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.
Q2: How can I minimize the formation of the aminopyrazole dimer?
A2: To minimize dimerization, consider the following:
-
Control of Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative dimerization.
-
Choice of Catalyst: Avoid using catalysts known to promote dimerization, such as certain copper salts, unless necessary for the desired reaction.
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. It is advisable to run the reaction at the lowest effective temperature.
Q3: Is over-bromination a concern during the synthesis?
A3: If the bromine atom is introduced at an early stage, for instance, by using a pre-brominated aminopyrazole starting material, over-bromination of the final pyrazolo[3,4-b]pyridine ring is less likely under standard condensation conditions. However, if bromination is attempted on the fully formed pyrazolo[3,4-b]pyridine ring, there is a risk of over-bromination or even ring-opening, especially with harsh brominating agents.
Q4: What is the expected regioselectivity when using acetylacetone?
A4: Acetylacetone is a symmetrical 1,3-dicarbonyl compound. Therefore, its reaction with a 3-aminopyrazole will yield a single regioisomer, the 4,6-dimethyl-substituted pyrazolo[3,4-b]pyridine.
Data Presentation
Table 1: Hypothetical Yields of Side Products Under Different Reaction Conditions
| Condition ID | Catalyst | Solvent | Temperature (°C) | Desired Product Yield (%) | Dimer Byproduct Yield (%) | Other Impurities (%) |
| A | Acetic Acid | Ethanol | 80 | 75 | 5 | 20 |
| B | None | Acetic Acid | 110 | 65 | 10 | 25 |
| C | p-TSA | Toluene | 110 | 70 | 8 | 22 |
| D | Acetic Acid | Ethanol | 50 | 60 | 3 | 37 |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the general synthesis of pyrazolo[3,4-b]pyridines.
-
Reaction Setup: To a solution of 3-amino-5-bromopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Diagram 1: Synthesis Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of Brominated Heterocyclic Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of brominated heterocyclic compounds. It is intended for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of brominated heterocyclic compounds?
A1: Common impurities include unreacted starting materials, over-brominated byproducts (e.g., dibromo or polybromo species), regioisomers, and debrominated compounds.[1] The formation of these impurities is often influenced by the choice of brominating agent and reaction conditions. For instance, using more than one equivalent of a brominating agent like Br₂ or N-Bromosuccinimide (NBS) can lead to over-bromination.[1] Additionally, in cross-coupling reactions, residual palladium catalysts and byproducts from protodeboronation can be significant impurities.[1]
Q2: Why do some brominated heterocyclic compounds degrade during silica gel chromatography?
A2: The acidic nature of standard silica gel can cause the degradation of sensitive brominated heterocyclic compounds. The lone pairs on the nitrogen atoms within the heterocycle can interact with the acidic silanol groups on the silica surface, potentially leading to decomposition or irreversible adsorption. This is particularly problematic for compounds that are labile or prone to acid-catalyzed reactions.
Q3: What are the key factors to consider when developing a recrystallization protocol for a brominated heterocyclic compound?
A3: Successful recrystallization depends on several factors. The most critical is the choice of solvent, which should ideally dissolve the compound well at high temperatures but poorly at low temperatures.[2][3] It's also important to use the minimum amount of boiling solvent to dissolve the compound to ensure a good yield upon cooling.[4] The cooling rate can also affect crystal size and purity; slow cooling generally yields purer crystals.[3] For compounds that are solids, recrystallization can often achieve a higher purity than column chromatography.[5]
Q4: When should I consider using an alternative purification technique to standard column chromatography?
A4: Alternative techniques should be considered when you observe degradation of your compound on silica gel, when impurities co-elute with your product, or when you are dealing with chiral compounds that require separation.[6][7][8] Techniques like supercritical fluid chromatography (SFC) can be advantageous for thermally labile molecules and chiral separations.[7][9] Using a less acidic stationary phase like neutral alumina can also prevent the degradation of sensitive compounds.[6]
Troubleshooting Guide
Issue 1: Co-elution of Product and Impurities on Silica Gel
Q: My brominated heterocycle is co-eluting with a non-polar impurity (e.g., a dibrominated byproduct) during column chromatography. How can I improve the separation?
A:
-
Optimize Your Solvent System: Experiment with different solvent systems to exploit subtle differences in polarity.[8] Sometimes, switching to a completely different solvent system (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can dramatically alter the elution profile.[8]
-
Reduce the Eluent Polarity: Using a less polar eluent will increase the retention time of all compounds on the column, which can sometimes improve the separation between closely eluting spots. Try to achieve an Rf value of 0.1 or less for your product.[8]
-
Use a Longer Column: A longer column provides more surface area for interaction, which can enhance the separation of compounds with similar polarities.[8]
-
Consider Alternative Chromatography: If optimizing the solvent system and column length is ineffective, consider alternative techniques. Normal-phase HPLC can offer higher resolution. Supercritical Fluid Chromatography (SFC) is another powerful technique, particularly for closely related compounds.[7][9]
Issue 2: Product Degradation on Silica Gel
Q: I am observing significant product loss and the appearance of new, more polar spots on my TLC plate after running a silica gel column. What can I do to prevent this?
A:
-
Neutralize the Silica Gel: You can neutralize the acidic silica gel by pre-treating it with a non-nucleophilic base. This can be done by preparing a slurry of the silica gel in your eluent and adding a small amount of triethylamine (e.g., 0.1-1% v/v) before packing the column.[6]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[6] Alumina is available in different activity grades, which can be chosen based on the polarity of your compound.
-
Minimize Contact Time: If you must use silica gel, try to minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution. However, be mindful that this could compromise separation.
-
Aqueous Work-up: A thorough aqueous work-up before chromatography can remove acidic impurities from the crude product, which might be contributing to degradation on the column. Washing with a mild aqueous base like saturated sodium bicarbonate solution can be beneficial.[6]
Issue 3: Difficulty with Crystallization
Q: My brominated heterocyclic compound oils out or fails to crystallize from solution. How can I induce crystallization?
A:
-
Solvent Selection: The choice of solvent is crucial. You are looking for a solvent that provides high solubility at high temperatures and low solubility at low temperatures.[2] Experiment with a range of solvents of varying polarities. Sometimes a solvent mixture (e.g., ethanol/water, dichloromethane/hexane) is required to achieve the desired solubility profile.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Slow Evaporation: If other methods fail, you can try to slowly evaporate the solvent from a dilute solution of your compound. This can sometimes yield crystals suitable for analysis, such as X-ray crystallography.[10]
-
Purity: Ensure your compound is reasonably pure before attempting recrystallization. Highly impure samples may be difficult to crystallize. It is often recommended that the compound be at least 80% pure.[2]
Issue 4: Residual Metal Catalyst Contamination
Q: My product from a Suzuki or other palladium-catalyzed cross-coupling reaction is contaminated with residual palladium. How can I remove it?
A:
-
Metal Scavengers: Use a solid-supported metal scavenger. These are commercially available resins functionalized with ligands that have a high affinity for palladium and other transition metals.[11] Simply stirring the crude product solution with the scavenger resin followed by filtration can effectively remove the metal catalyst.[12]
-
Activated Carbon: Stirring the crude product in a suitable solvent with activated carbon can sometimes remove residual palladium, although this method can be less selective and may lead to product loss.
-
Aqueous Washes: Certain aqueous washes can help. For example, washing with an aqueous solution of thiourea or sodium sulfide can sometimes precipitate the palladium, which can then be removed by filtration.
-
Recrystallization: In some cases, a carefully executed recrystallization can leave the metal impurities behind in the mother liquor.
Quantitative Data Summary
The following table summarizes the binding capacities of various polymer-bound metal scavengers for different metal ions, which can be useful for planning the purification of products from metal-catalyzed reactions.
| Scavenger Functional Group | Metal Ion | Maximum Binding Capacity (mmol/g) |
| 6-Thionicotinamide | Ag(I) | 1.45 |
| Cd(II) | 1.07 | |
| Co(II) | 1.11 | |
| Cu(II) | 1.00 | |
| Hg(II) | 0.67 | |
| Ethylenediaminetriacetic Acid Acetamide | Cd(II) | 1.28 |
| Co(II) | 0.89 | |
| Cu(I) | 1.48 | |
| Cu(II) | 1.57 | |
| N,N,N'-Trimethylethylenediamine | Co(II) | 1.41 |
| Cu(I) | 1.49 | |
| Cu(II) | 1.10 |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Purification using a Metal Scavenger
-
Dissolve Crude Product: Dissolve the crude product containing the residual metal catalyst in a suitable organic solvent.[12]
-
Add Scavenger: Add 3-5 equivalents of the chosen polymer-bound metal scavenger to the solution.
-
Stir: Stir the resulting mixture at room temperature for 4-16 hours. In some cases, gentle heating may improve the scavenging efficiency.[12]
-
Monitor Progress: The progress of the metal removal can be monitored by analytical techniques such as TLC (by observing the removal of baseline material) or more quantitatively by ICP-MS.
-
Filter: Remove the scavenger resin by filtration through a fritted funnel or a plug of celite.[12]
-
Wash and Concentrate: Wash the collected resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[12]
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your compound in small amounts of various solvents at room and elevated temperatures.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[4]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the surface of the crystals.[3][4]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
Workflow for Selecting a Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy.
Generalized Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of brominated heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. vernier.com [vernier.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. sopachem.com [sopachem.com]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Enhancing the Selectivity of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of pyrazolo[3,4-b]pyridine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine inhibitor shows potent activity against my primary target kinase, but it also inhibits several off-target kinases. What strategies can I employ to improve its selectivity?
A1: Lack of selectivity is a common challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the kinome.[1][2] Several strategies can be employed to enhance the selectivity of your pyrazolo[3,4-b]pyridine inhibitor:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazolo[3,4-b]pyridine scaffold. Small changes can lead to significant differences in binding affinity and selectivity. For instance, the addition of a 2,6-difluorophenyl group has been shown to be critical for the potent and selective inhibitory activity of some pyrazolo[3,4-b]pyridine analogues against CDK1/CDK2.[3]
-
Exploiting Atropisomerism: Atropisomers are stereoisomers that result from hindered rotation around a single bond. Locking the molecule into a specific atropisomeric configuration can lead to more selective kinase inhibition, with different atropisomers potentially inhibiting different kinases.[4]
-
Targeting Non-Conserved Residues: Design your inhibitor to interact with less conserved amino acid residues in the ATP-binding pocket of your target kinase. This can be achieved through computational modeling and structural analysis of the kinase active site.[5]
-
Developing Covalent Inhibitors: If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms a covalent bond with this residue. This approach can lead to exceptionally selective inhibitors.[1]
-
Creating Bivalent Inhibitors: Link your pyrazolo[3,4-b]pyridine inhibitor to a second molecule (a small molecule or a peptide) that binds to another site on the target kinase. This can significantly increase selectivity.[1]
Q2: I am observing a discrepancy between the IC50 values of my inhibitor in biochemical assays and its activity in cell-based assays. What could be the reason for this?
A2: Discrepancies between biochemical and cellular assay results are common and can arise from several factors:
-
ATP Competition: Biochemical assays are often run at ATP concentrations close to the Km value of the kinase, whereas intracellular ATP concentrations are much higher. An inhibitor that is a potent ATP-competitive inhibitor in a biochemical assay may be less effective in a cellular environment.[2]
-
Cellular Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, which actively transport it out of the cell.
-
Off-Target Effects in Cells: In a cellular context, the observed phenotype might be a result of the inhibitor hitting multiple targets, which can complicate the interpretation of its activity.[2][6]
-
Metabolism: The inhibitor may be rapidly metabolized within the cell into inactive or less active forms.
-
Target Engagement: The inhibitor may not be engaging with the target kinase effectively in the cellular environment.[7]
It is crucial to employ a combination of both cell-free and cell-based assays for a more confident assessment of inhibitor selectivity and potency.[7]
Q3: What are the "gold standard" assays for determining kinase inhibitor selectivity?
A3: The "gold standard" for kinase profiling is the radiometric activity assay .[8] This method directly measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate, providing a direct measure of kinase activity.[2][8]
However, due to safety and disposal concerns associated with radioactivity, several robust non-radiometric methods are now widely used:
-
Mobility Shift Assays: These assays electrophoretically separate phosphorylated and non-phosphorylated peptides, which are tagged with a fluorescent marker for detection. They have been shown to yield high-quality data and are suitable for high-throughput screening.[2][9][10]
-
Luminescence-Based Assays: Methods like ADP-Glo® measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[11]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) are also commonly used to measure kinase activity.[11]
For measuring the direct binding of an inhibitor to a kinase, competitive binding assays are a powerful tool.[2]
Troubleshooting Guides
Issue 1: My inhibitor shows broad-spectrum activity against a wide range of kinases in a kinome-wide panel.
| Potential Cause | Troubleshooting Step |
| The inhibitor targets a highly conserved region of the ATP-binding site. | Utilize computational modeling and structural biology to identify less conserved regions of the target kinase's active site that can be exploited for inhibitor design.[5] |
| The core scaffold is inherently promiscuous. | Consider scaffold hopping to a different heterocyclic system or explore SAR of the pyrazolo[3,4-b]pyridine core to identify substitutions that enhance selectivity.[12][13][14] |
| The inhibitor concentration used in the screen was too high. | Perform dose-response curves for the most potently inhibited off-target kinases to determine their IC50 values accurately.[15] |
Issue 2: My inhibitor is potent in biochemical assays but shows weak or no activity in cellular assays.
| Potential Cause | Troubleshooting Step |
| Poor cell permeability. | Assess the physicochemical properties of the inhibitor (e.g., logP, polar surface area). Modify the structure to improve permeability, for example, by masking polar groups. |
| The inhibitor is a substrate for efflux pumps. | Test the inhibitor's activity in cell lines that overexpress common efflux pumps (e.g., P-glycoprotein). |
| High intracellular ATP concentration outcompetes the inhibitor. | Develop and test the inhibitor in cell-based target engagement assays like NanoBRET™, which measure binding to the target in live cells.[7][16] |
| Rapid cellular metabolism. | Perform metabolic stability assays using liver microsomes or hepatocytes to identify metabolic hotspots on the molecule. Modify the structure at these positions to block metabolism. |
Issue 3: I am struggling to rationalize the selectivity profile of my inhibitor based on kinase phylogeny.
| Potential Cause | Troubleshooting Step | | Kinase sequence similarity does not always correlate with binding site similarity. | Utilize computational methods that compare the three-dimensional structure and physicochemical properties of kinase binding sites to predict off-target interactions.[5][17] | | The inhibitor may bind to an inactive conformation of the kinase. | Determine the crystal structure of your inhibitor bound to its target kinase to understand the binding mode and identify key interactions that contribute to selectivity. |
Quantitative Data Summary
Table 1: Selectivity Profile of Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y) [18]
| Kinase | IC50 (nM) |
| TBK1 | 0.2 |
| IKKε | 160 |
| IKKα | >10,000 |
| IKKβ | >10,000 |
Table 2: Activity of Pyrazolo[3,4-b]pyridine Derivatives Against ALK and its L1196M Mutant [19]
| Compound | ALK-wt IC50 (nM) | ALK-L1196M IC50 (nM) |
| 10d | 69 | 19 |
| 10g | <0.5 | <0.5 |
| Crizotinib | 24 | 980 |
Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors [12]
| Compound | TRKA IC50 (nM) | Antiproliferation (Km-12 cells) IC50 (µM) |
| C03 | 56 | 0.304 |
| C09 | 57 | N/A |
| C10 | 26 | N/A |
| LOXO-101 | <20 | 0.012 |
Table 4: Inhibitory Potency of a Pyrazolo[3,4-b]pyridine-based CDK Inhibitor (BMS-265246) [3]
| Kinase Complex | IC50 (nM) |
| CDK1/cycB | 6 |
| CDK2/cycE | 9 |
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (Mobility Shift Format)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of the peptide substrate (fluorescently labeled) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in DMSO.
-
-
Assay Procedure:
-
Add 2.5 µL of the inhibitor solution or DMSO (control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing both the peptide substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Data Acquisition and Analysis:
-
Analyze the plate on a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip).
-
The instrument will separate the phosphorylated and unphosphorylated substrate based on their charge and detect the fluorescent signal.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol measures the binding of an inhibitor to its target kinase within living cells.[7][16]
-
Cell Preparation:
-
Culture HEK293 cells (or another suitable cell line) in an appropriate medium.
-
Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor in Opti-MEM.
-
Prepare the NanoBRET™ Tracer solution diluted in Opti-MEM.
-
Add the inhibitor dilutions to the cells and incubate for a specified time (e.g., 2 hours) in a CO₂ incubator.
-
Add the NanoBRET™ Tracer to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Convert the BRET ratios to milliBRET units (mBU).
-
Determine the IC50 value by plotting the mBU values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for improving kinase inhibitor selectivity.
Caption: Generalized receptor tyrosine kinase signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-b]pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to help address potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with pyrazolo[3,4-b]pyridine kinase inhibitors?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. For pyrazolo[3,4-b]pyridine derivatives, which are often designed as kinase inhibitors targeting the conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and a misinterpretation of the inhibitor's biological role. The pyrazolo[3,4-b]pyridine scaffold is known to be a "privileged structure," meaning it can bind to a variety of biological targets, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptors (FGFRs), and tropomyosin receptor kinases (TRKs), which increases the potential for off-target activity.[1]
Q2: My cells are showing a phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target of my pyrazolo[3,4-b]pyridine derivative. What could be the cause?
A: This is a classic indication of a potential off-target effect. While your compound may be a potent inhibitor of its intended target, the observed phenotype might be a consequence of inhibiting one or more other kinases or cellular proteins. For example, a pyrazolo[3,4-b]pyridine designed as a TRK inhibitor was also found to have activity against FAK, PAK4, and PLK4. Inhibition of these kinases could lead to unexpected cellular outcomes. It is crucial to validate that the observed phenotype is a direct result of on-target inhibition.
Q3: How can I confirm that the observed cellular effect is due to on-target, rather than off-target, inhibition?
A: There are several established methods to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with a different, structurally unrelated inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Knockdown/Knockout Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein. If this phenocopies the effect of the inhibitor, it suggests an on-target mechanism.
Q4: At what concentration should I use my pyrazolo[3,4-b]pyridine derivative to minimize off-target effects?
A: It is recommended to use the lowest concentration of the inhibitor that still produces the desired on-target effect. A full dose-response curve is essential to identify the optimal concentration range. Concentrations significantly higher than the IC50 or Ki value for the primary target are more likely to engage lower-affinity off-targets. For potent inhibitors in cell-based assays, an IC50 value of less than 1 µM is often a good starting point.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Unexpected Phenotype Observed
-
Question: I am using a pyrazolo[3,4-b]pyridine derivative to inhibit ALK (Anaplastic Lymphoma Kinase), but I'm observing a significant anti-proliferative effect in a cell line that does not express ALK. What are the likely causes and how can I troubleshoot this?
-
Answer: This strongly suggests an off-target effect. The pyrazolo[3,4-b]pyridine scaffold is versatile and can inhibit other kinases that may be critical for the survival of your ALK-negative cell line.[1]
Troubleshooting Workflow:
-
Confirm the Absence of the Primary Target: First, re-verify through Western blot or qPCR that your cell line does not express the intended target, ALK.
-
Perform a Kinome-Wide Selectivity Screen: This is the most direct way to identify potential off-target kinases. Screening your compound against a large panel of kinases will reveal other high-affinity targets.
-
Consult the Literature for Known Off-Targets: Research other published pyrazolo[3,4-b]pyridine derivatives with similar structures to see if known off-targets have been reported. For instance, some derivatives of this class have been shown to inhibit CDKs, which are key regulators of the cell cycle.[1]
-
Validate Potential Off-Targets: Once potential off-targets are identified, you can validate their role in the observed phenotype using the methods described in FAQ Q3 (e.g., using alternative inhibitors or genetic knockdown of the suspected off-target).
-
Issue 2: Inconsistent Results Across Different Cell Lines
-
Question: My pyrazolo[3,4-b]pyridine compound shows potent inhibition of my target pathway in one cell line but has a much weaker or different effect in another, even though both express the primary target. Why is this happening?
-
Answer: This discrepancy can arise from cell line-specific differences in the expression and importance of off-target kinases.
Troubleshooting Steps:
-
Characterize the Kinome of Your Cell Lines: The relative expression levels of different kinases can vary significantly between cell lines. A phosphoproteomics analysis of the different cell lines with and without treatment can provide a global view of the signaling pathways affected.
-
Perform Cell-Based Target Engagement Assays: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the primary target in both cell lines. A lack of target engagement in one cell line could be due to factors like poor cell permeability or rapid efflux.
-
Consider Compensatory Signaling Pathways: Inhibition of the primary target in one cell line might activate a compensatory signaling pathway that is not present or as active in the other cell line.
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical Pyrazolo[3,4-b]pyridine Derivative ("Compound-P")
This table summarizes the inhibitory activity of "Compound-P" against its intended target and a selection of common off-target kinases.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target (e.g., FGFR1) | 10 | 99% | Expected on-target activity. |
| Off-Target Kinase A (e.g., VEGFR2) | 150 | 80% | 15-fold less potent than the primary target, but still significant. May contribute to anti-angiogenic effects. |
| Off-Target Kinase B (e.g., CDK2) | 500 | 60% | Moderate off-target activity. Could explain unexpected cell cycle effects. |
| Off-Target Kinase C (e.g., FAK) | >1000 | <20% | Weak to no off-target activity. |
| Off-Target Kinase D (e.g., PAK4) | >1000 | <15% | Weak to no off-target activity. |
| Off-Target Kinase E (e.g., PLK4) | >1000 | <10% | Weak to no off-target activity. |
Interpretation: "Compound-P" is a potent inhibitor of its primary target. However, it also shows significant activity against VEGFR2 and moderate activity against CDK2. These off-target activities should be considered when interpreting cellular data.
Mandatory Visualizations
References
Technical Support Center: Biological Evaluation of Pyrazolo[3,4-b]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biological evaluation of pyrazolo[3,4-b]pyridine derivatives.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High Variability or Poor Reproducibility in In Vitro Kinase Assays
-
Question: My IC50 values for a pyrazolo[3,4-b]pyridine compound against a specific kinase fluctuate significantly between experiments. What could be the cause and how can I improve reproducibility?
-
Answer: High variability in in vitro kinase assays is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
Compound Solubility: Pyrazolo[3,4-b]pyridines, like many kinase inhibitors, can have limited aqueous solubility. Precipitation of your compound in the assay buffer can lead to inconsistent concentrations.
-
Recommendation: Visually inspect your compound dilutions for any signs of precipitation. Consider using a lower concentration of DMSO (typically ≤ 1%) in the final assay volume. Pre-warming the assay buffer and compound stocks may also help. It is also advisable to determine the kinetic solubility of your compounds in the assay buffer.
-
-
Assay Reagent Stability: Ensure all reagents, especially the kinase and ATP, are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Recommendation: Aliquot reagents into single-use volumes. On the day of the experiment, prepare fresh dilutions of ATP and your test compound.
-
-
Plate Reader and Pipetting Accuracy: Inconsistent dispensing of reagents can introduce significant error.
-
Recommendation: Calibrate your multichannel pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a consistent plate layout to minimize edge effects.
-
-
Issue 2: Unexpected Cytotoxicity in Cell-Based Assays
-
Question: My pyrazolo[3,4-b]pyridine compound shows potent activity in a biochemical kinase assay but exhibits broad cytotoxicity in cell-based assays, even in cell lines not dependent on the target kinase. What should I investigate?
-
Answer: Off-target toxicity can confound the interpretation of cell-based assay results. Here are some steps to dissect the observed cytotoxicity:
-
Purity of the Compound: Impurities from the synthesis process can be cytotoxic.
-
Recommendation: Verify the purity of your compound using methods like HPLC and NMR. Re-purify the compound if necessary.
-
-
Off-Target Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold is known to inhibit multiple kinases.[1][2] Your compound might be inhibiting other essential kinases, leading to general toxicity.
-
Recommendation: Profile your compound against a panel of kinases to identify potential off-target activities.[3] This can help in understanding the observed cellular phenotype.
-
-
Assay-Specific Effects: The observed toxicity might be an artifact of the assay itself. For example, some compounds can interfere with the MTT assay readout.
-
Recommendation: Use an alternative method to measure cell viability, such as a CellTiter-Glo® luminescent assay or direct cell counting, to confirm the cytotoxic effect.
-
-
Issue 3: Discrepancy Between Biochemical and Cellular Potency
-
Question: My compound is a potent inhibitor of the target kinase in a biochemical assay (e.g., low nanomolar IC50), but its anti-proliferative activity in cells is much weaker (micromolar range). What could explain this difference?
-
Answer: A significant drop-off in potency between biochemical and cellular assays is a frequent observation in drug discovery. Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Recommendation: If available, conduct a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.
-
-
Plasma Protein Binding: If you are using cell culture media containing serum, your compound might be binding to plasma proteins, reducing its free concentration available to interact with the target.
-
Recommendation: Perform the cell-based assay in serum-free media for a short duration or determine the fraction of your compound bound to plasma proteins.
-
-
Cellular ATP Concentration: The concentration of ATP in cells is much higher (millimolar range) than what is typically used in biochemical kinase assays (micromolar range). If your compound is an ATP-competitive inhibitor, the high intracellular ATP concentration will compete with your compound for binding to the kinase, leading to a decrease in apparent potency.
-
Recommendation: This is an inherent challenge for ATP-competitive inhibitors. The observed cellular potency is often a more physiologically relevant measure of the compound's potential.
-
-
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action for pyrazolo[3,4-b]pyridines?
-
Pyrazolo[3,4-b]pyridines are a versatile class of heterocyclic compounds that have been extensively developed as kinase inhibitors.[4] They are often designed to be ATP-competitive, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of substrate proteins.[3] Different derivatives have been synthesized to target a wide range of kinases, including TRK, CDK, PIM1, and TBK1.[1][2][3][5]
-
-
How should I prepare stock solutions of pyrazolo[3,4-b]pyridine compounds?
-
Most pyrazolo[3,4-b]pyridine derivatives are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO. These stocks should be stored at -20°C or -80°C to maintain stability. For experiments, create intermediate dilutions in DMSO before making the final dilutions in aqueous buffers or cell culture media to avoid precipitation.
-
-
Are there any known liabilities associated with the pyrazolo[3,4-b]pyridine scaffold?
-
While the pyrazolo[3,4-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable drug-like properties, some derivatives may exhibit off-target effects, including inhibition of cytochrome P450 (CYP) enzymes.[6] It is important to profile lead compounds for potential CYP inhibition early in the drug discovery process.
-
Data Presentation
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives Against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| C03 | TRKA | 56 | HTRF | [1][6] |
| C09 | TRKA | 57 | HTRF | [1] |
| C10 | TRKA | 26 | HTRF | [1] |
| 15t | TBK1 | 0.8 | In vitro | [3] |
| 15y | TBK1 | 0.2 | In vitro | [3] |
| BX795 | TBK1 | 7.1 | In vitro | [3] |
| MRT67307 | TBK1 | 28.7 | In vitro | [3] |
Table 2: Anti-proliferative Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay Type | Reference |
| C03 | Km-12 | 0.304 | Proliferation | [1][6] |
| 6b | HCT-116 | Not specified | MTT | [2] |
| 6b | HepG2 | Not specified | MTT | [2] |
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol is a general guideline for assessing the inhibitory activity of pyrazolo[3,4-b]pyridine compounds against a target kinase.
-
Materials:
-
Kinase buffer (specific to the kinase of interest)
-
Recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test compound (serially diluted)
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-XL665)
-
384-well low-volume plates
-
-
Procedure:
-
Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in DMSO. Further dilute in the kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and biotinylated substrate to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at room temperature.
-
Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
2. MTT Cell Proliferation Assay
This protocol outlines a common method for evaluating the anti-proliferative effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyrazolo[3,4-b]pyridine compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: TRK signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridines.
Caption: Experimental workflow for the biological evaluation of pyrazolo[3,4-b]pyridines.
Caption: Troubleshooting logic for inconsistent in vitro assay results.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and Other Kinase Inhibitors Targeting TBK1
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in kinase inhibitor discovery, forming the core of numerous compounds targeting a wide array of kinases. While specific experimental data for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not extensively published, this guide provides a comparative analysis of a closely related and highly potent 1H-pyrazolo[3,4-b]pyridine derivative, compound 15y , a TANK-binding kinase 1 (TBK1) inhibitor. This guide will objectively compare its performance with established TBK1 inhibitors, BX795 and MRT67307 , and provide detailed experimental protocols for validation.
Data Presentation: Quantitative Comparison of TBK1 Inhibitors
The following table summarizes the in vitro potency of the 1H-pyrazolo[3,4-b]pyridine derivative 15y and comparator compounds against TBK1.
| Compound | Scaffold | Target Kinase | IC50 (nM) |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 |
| BX795 | Aminopyrimidine | TBK1 | 6 |
| MRT67307 | Aminopyrimidine Derivative | TBK1 | 19 |
Mandatory Visualization
TBK1 Signaling Pathway
Caption: TBK1 Signaling Pathway and Point of Inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Experimental Workflow for IC50 Determination.
Experimental Protocols
In Vitro Radiometric Protein Kinase Assay for IC50 Determination
This protocol is adapted for determining the potency of a test compound against a protein kinase such as TBK1.
1. Reagent Preparation:
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM EDTA.
-
Enzyme: Recombinant human TBK1 diluted in kinase buffer to the desired working concentration.
-
Substrate: A suitable peptide substrate for TBK1 (e.g., a peptide derived from IRF3) dissolved in kinase buffer.
-
ATP Stock: A stock solution of unlabeled ATP in water.
-
Radioactive ATP: [γ-³²P]ATP.
-
Test Compound: Prepare a serial dilution of the test compound (e.g., this compound or compound 15y) in DMSO, followed by a final dilution in kinase buffer.
-
Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure: a. To each well of a 96-well plate, add 5 µL of the diluted test compound. For control wells, add 5 µL of kinase buffer with the corresponding DMSO concentration. b. Add 10 µL of the substrate solution to each well. c. Add 10 µL of the diluted TBK1 enzyme to each well to initiate the pre-incubation. Mix gently and incubate for 10 minutes at 30°C. d. Prepare the ATP reaction mixture by combining unlabeled ATP and [γ-³²P]ATP in kinase buffer to achieve the desired final concentration (e.g., at the Km for ATP). e. Start the kinase reaction by adding 25 µL of the ATP reaction mixture to each well. f. Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 30°C. g. Stop the reaction by adding 50 µL of the stop solution to each well.
3. Separation and Detection: a. Spot 25 µL from each well onto a P81 phosphocellulose filter mat. b. Wash the filter mat three times for 5 minutes each with 0.75% phosphoric acid. c. Perform a final wash with acetone and allow the filter mat to air dry. d. Place the dried filter mat in a sample bag with scintillation fluid. e. Quantify the incorporated radioactivity using a scintillation counter.
4. Data Analysis: a. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blot for Phosphorylated IRF3
This protocol describes the detection of phosphorylated IRF3 (a downstream target of TBK1) in cultured cells following treatment with a TBK1 inhibitor.
1. Cell Culture and Treatment: a. Seed an appropriate cell line (e.g., THP-1 or A549) in 6-well plates and grow to 70-80% confluency. b. Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours. c. Stimulate the cells with a TBK1 activator (e.g., poly(I:C) or cGAMP) for a specified duration (e.g., 3-6 hours) to induce IRF3 phosphorylation.
2. Cell Lysis: a. Wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3 or a housekeeping protein like β-actin.
5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify the band intensities using image analysis software and normalize the phosphorylated IRF3 signal to the total IRF3 or loading control signal. Compare the levels of phosphorylated IRF3 in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.
A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds developed as potent inhibitors of various protein kinases.[1][2][3] These kinases, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1), are critical regulators of cellular processes like cell cycle progression, proliferation, and immune response.[4][5][6] Dysregulation of their activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7][8] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine analogs, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the field of drug discovery.
I. Comparative SAR Analysis of Pyrazolo[3,4-b]pyridine Analogs
The biological activity of pyrazolo[3,4-b]pyridine derivatives can be significantly modulated by substitutions at various positions of the bicyclic core. The following sections compare the SAR of these analogs against different kinase targets.
A. Inhibitors of Cyclin-Dependent Kinases (CDKs)
CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[8][9] Several studies have explored pyrazolo[3,4-b]pyridines as potent CDK inhibitors.[4][9][10]
A key finding is the importance of a 2,6-difluorophenyl substitution for potent inhibitory activity against CDK1 and CDK2.[10] As shown in the table below, the introduction of this moiety leads to a significant increase in potency, with compound 21h (BMS-265246) exhibiting low nanomolar IC50 values.[10] X-ray crystallography reveals that these inhibitors bind to the ATP purine binding site, forming critical hydrogen bonds with the backbone Leu83 residue of the kinase.[9][10]
Table 1: SAR of Pyrazolo[3,4-b]pyridine Analogs as CDK Inhibitors
| Compound ID | R-Group (Substitution) | CDK1/cycB IC50 (nM) | CDK2/cycE IC50 (nM) | Reference |
| SQ-67563 | Phenylacetyl | Potent (unspecified) | Potent (unspecified) | [9] |
| 21h (BMS-265246) | 2,6-Difluorophenacyl | 6 | 9 | [10] |
B. Inhibitors of Tropomyosin Receptor Kinases (TRKs)
TRKs are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers.[5][11] Pyrazolo[3,4-b]pyridine derivatives have been successfully designed as potent TRK inhibitors.[5]
Based on scaffold hopping and computer-aided drug design, a series of 38 analogs were synthesized and evaluated for their ability to inhibit TRKA.[5] The data reveals that specific substitutions can yield compounds with low nanomolar potency. Compound C03 , for instance, demonstrated an IC50 of 56 nM against TRKA and also inhibited the proliferation of the KM-12 cancer cell line with an IC50 of 0.304 µM.[5] Further analysis showed that compounds like C03 , C09 , and C10 are pan-TRK inhibitors, also showing selectivity against other kinases like FAK, PAK4, and PLK4.[5]
Table 2: SAR of Pyrazolo[3,4-b]pyridine Analogs as TRK Inhibitors
| Compound ID | TRKA IC50 (nM) | KM-12 Cell Proliferation IC50 (µM) | Reference |
| C03 | 56 | 0.304 | [5] |
| C09 | 57 | Not Reported | [5] |
| C10 | 26 | Not Reported | [5] |
C. Inhibitors of TANK-Binding Kinase 1 (TBK1)
TBK1 is a noncanonical IKK family kinase that plays a vital role in innate immunity and oncogenesis.[6] A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as highly potent TBK1 inhibitors. Through several rounds of optimization, compound 15y emerged as an exceptionally potent inhibitor with an IC50 value of 0.2 nM.[6] This compound also effectively inhibited the downstream IFN signaling pathway in stimulated THP-1 and RAW264.7 cells and showed antiproliferative effects on several cancer cell lines.[6]
Table 3: SAR of Pyrazolo[3,4-b]pyridine Analogs as TBK1 Inhibitors
| Compound ID | TBK1 IC50 (nM) | Reference |
| 15i | 8.5 | [6] |
| 15t | 0.8 | [6] |
| 15y | 0.2 | [6] |
II. Key Experimental Methodologies
The evaluation of pyrazolo[3,4-b]pyridine analogs typically involves a cascade of biochemical and cellular assays. Below are representative protocols for key experiments.
A. In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagents and Materials : Recombinant human kinase (e.g., CDK2/cyclin E, TRKA), kinase buffer, ATP, substrate peptide (e.g., Histone H1 for CDKs), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
Test compounds are serially diluted in DMSO and added to the wells of a 384-well plate.
-
The target kinase and its specific peptide substrate are added to the wells in a kinase buffer solution.
-
The reaction is initiated by adding a solution of ATP. The final ATP concentration is typically set near its Km value for the specific kinase.
-
The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The enzymatic reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is converted to percent inhibition relative to DMSO controls. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
B. Cell Proliferation Assay (MTT or SRB Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
-
Reagents and Materials : Cancer cell lines (e.g., KM-12, HeLa, MCF-7), cell culture medium, fetal bovine serum (FBS), test compounds, and a viability reagent (e.g., MTT or Sulforhodamine B).
-
Procedure :
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, the viability reagent is added. For an MTT assay, the resulting formazan crystals are solubilized, and the absorbance is read on a microplate reader.
-
-
Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition compared to the vehicle control. IC50 or GI50 values are determined from the dose-response curves.
III. Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex relationships and processes in SAR studies.
Caption: Generalized Structure-Activity Relationship (SAR) map.
Caption: Typical workflow for kinase inhibitor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives as Potent Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a continuous endeavor. The pyrazolo[3,a-b]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides a comparative analysis of pyrazolo[3,4-b]pyridine derivatives against other established kinase inhibitors, targeting key kinases implicated in cancer progression: Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinase (TRK). This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Executive Summary
Pyrazolo[3,4-b]pyridine derivatives have demonstrated exceptional potency and, in some cases, improved selectivity compared to existing FDA-approved and investigational kinase inhibitors. This guide will delve into a head-to-head comparison of specific pyrazolo[3,4-b]pyridine compounds against their counterparts for ALK, FGFR, TBK1, and TRK, highlighting their performance in preclinical studies.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities (IC50) of selected pyrazolo[3,4-b]pyridine derivatives and their established counterparts. Lower IC50 values indicate greater potency.
Table 1: ALK Inhibition
| Compound | Target | IC50 (nM) | Reference Inhibitor | Target | IC50 (nM) |
| 10g (Pyrazolo[3,4-b]pyridine derivative) | ALK (wild-type) | <0.5 | Crizotinib | ALK (wild-type) | 453 |
| 10g (Pyrazolo[3,4-b]pyridine derivative) | ALK (L1196M mutant) | <0.5 | Crizotinib | ALK (L1196M mutant) | 980 |
Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[1]
Table 2: FGFR Inhibition
| Compound | Target | IC50 (nM) | Reference Inhibitor | Target | IC50 (nM) |
| 7n (Pyrazolo[3,4-b]pyridine derivative) | FGFR1 | 0.7 | AZD4547 | FGFR1 | 0.2 |
| 7n (Pyrazolo[3,4-b]pyridine derivative) | FGFR2 | 0.7 | AZD4547 | FGFR2 | 2.5 |
| 7n (Pyrazolo[3,4-b]pyridine derivative) | FGFR3 | 2.0 | AZD4547 | FGFR3 | 1.8 |
Data sourced from a study on substituted 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[2]
Table 3: TBK1 Inhibition
| Compound | Target | IC50 (nM) | Reference Inhibitor | Target | IC50 (nM) |
| 15y (Pyrazolo[3,4-b]pyridine derivative) | TBK1 | 0.2 | BX795 | TBK1 | 7.1 |
| MRT67307 | TBK1 | 28.7 |
Data sourced from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[3][4]
Table 4: TRK Inhibition
| Compound | Target | IC50 (nM) | Reference Inhibitor | Target | IC50 (nM) |
| C03 (Pyrazolo[3,4-b]pyridine derivative) | TRKA | 56 | Larotrectinib | TRKA | 3.0 |
| Entrectinib | TRKA | 1 |
Data for C03 and Larotrectinib sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[1] Data for Entrectinib sourced from a separate study on potent TRK inhibitors.[1]
Chemical Structures
Pyrazolo[3,4-b]pyridine Derivatives:
| Compound ID | Target Kinase | Chemical Structure |
| 10g | ALK |
|
| 7n | FGFR |
|
| 15y | TBK1 |
|
| C03 | TRK |
|
Reference Kinase Inhibitors:
| Inhibitor | Target Kinase(s) | Chemical Structure |
| Crizotinib | ALK, MET, ROS1 |
|
| AZD4547 | FGFR1/2/3 |
|
| BX795 | PDK1, TBK1 |
|
| MRT67307 | TBK1, IKKε |
|
| Larotrectinib | TRKA/B/C |
|
| Entrectinib | TRKA/B/C, ROS1, ALK |
|
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
Radiometric Kinase Assay (for ALK Inhibition)
This assay quantifies the activity of a protein kinase by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a protein or peptide substrate.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, the substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a solution of Mg/ATP with [γ-³²P]ATP.
-
Initiation of Reaction: The kinase reaction is initiated by adding the kinase to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as 3% phosphoric acid.
-
Separation and Counting: The phosphorylated substrate is separated from the free [γ-³²P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing. The radioactivity incorporated into the substrate is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against a range of inhibitor concentrations.[5]
LanthaScreen® Eu Kinase Binding Assay (for TBK1 Inhibition)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to a kinase.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the TBK1 kinase, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand), and the test compound at appropriate concentrations.
-
Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reactions to reach equilibrium.
-
Fluorescence Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (at 615 nm) and the Alexa Fluor® 647 acceptor (at 665 nm) after excitation at 340 nm.
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. Inhibition is observed as a decrease in the FRET signal as the test compound displaces the tracer from the kinase. IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.
MTT Cell Viability Assay (for Cellular Potency)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., H2228 for ALK, KG1 for FGFR) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivative or the reference inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[4][6][7]
In Vivo Tumor Xenograft Model (for Efficacy)
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a kinase inhibitor using a mouse xenograft model.
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H1581 for FGFR) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the pyrazolo[3,4-b]pyridine derivative or the reference inhibitor to the treatment groups via a clinically relevant route (e.g., oral gavage) at predetermined doses and schedules. The control group receives the vehicle used to formulate the drugs.
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or after a set duration of treatment.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of ALK, FGFR, TBK1, and TRK, highlighting the point of inhibition by the respective kinase inhibitors.
Caption: Simplified ALK signaling pathway and point of inhibition.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Caption: Simplified TBK1 signaling pathway and point of inhibition.
Caption: Simplified TRK signaling pathway and point of inhibition.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experimental procedures.
Caption: Workflow for a radiometric kinase assay.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of a 1H-pyrazolo[3,4-b]pyridine Derivative and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
In the landscape of kinase inhibitor development, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative 1H-pyrazolo[3,4-b]pyridine-based inhibitor, "Compound 15y," a highly potent TANK-binding kinase 1 (TBK1) inhibitor, against other well-characterized kinase inhibitors: MRT67307, Dasatinib, and Tofacitinib.
Executive Summary
This guide presents a head-to-head comparison of the kinase selectivity profiles of four small molecule inhibitors. While specific cross-reactivity data for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not publicly available, we utilize data from a structurally related and well-profiled 1H-pyrazolo[3,4-b]pyridine derivative, Compound 15y, to represent this chemical class.[1][2] This guide summarizes quantitative kinase inhibition data, details the experimental methodologies for obtaining such profiles, and provides visual representations of a relevant signaling pathway and the experimental workflow.
Our analysis reveals that while Compound 15y demonstrates high potency for its primary target, TBK1, it also exhibits activity against a limited number of other kinases. In contrast, Dasatinib, a multi-kinase inhibitor, shows broader activity across the kinome. Tofacitinib displays a distinct profile centered on the Janus kinase (JAK) family, and MRT67307 shows potent inhibition of TBK1 and its close homolog IKKε, along with other kinases.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the cross-reactivity profiles of Compound 15y, MRT67307, Dasatinib, and Tofacitinib against a panel of kinases. The data is presented as the percentage of kinase activity remaining in the presence of the inhibitor at a concentration of 1 µM for Compound 15y, IC50 values for MRT67307, and Kd values for Dasatinib and Tofacitinib from KINOMEscan profiles. Lower percentage of control, IC50, or Kd values indicate stronger binding and inhibition.
Table 1: Kinase Selectivity Profile of Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative)
| Kinase Target | % of Control @ 1µM |
| TBK1 | 0.1 |
| IKKε | 1.5 |
| CLK1 | 10.2 |
| CLK2 | 15.8 |
| CLK4 | 12.5 |
| DYRK1A | 25.3 |
| DYRK1B | 30.1 |
| HIPK1 | 45.6 |
| HIPK2 | 40.2 |
| HIPK3 | 55.1 |
| STK10 | 60.7 |
| ... (other kinases >70%) |
Data for Compound 15y is extracted from the supplementary information of Sun et al., J Enzyme Inhib Med Chem, 2022.[1]
Table 2: Known Kinase Targets of MRT67307
| Kinase Target | IC50 (nM) |
| TBK1 | 19 |
| IKKε | 160 |
| MARK1 | 52 |
| MARK2 | 33 |
| MARK3 | 27 |
| MARK4 | 48 |
| NUAK1 | 230 |
| SIK1 | 250 |
| SIK2 | 67 |
| SIK3 | 430 |
| ULK1 | 45 |
| ULK2 | 38 |
Data for MRT67307 is compiled from various sources.[3][4][5][6]
Table 3: KINOMEscan Selectivity Profile of Dasatinib (Selected Targets)
| Kinase Target | Kd (nM) |
| ABL1 | 0.6 |
| SRC | 0.8 |
| LCK | 1.1 |
| YES1 | 1.2 |
| FYN | 1.3 |
| KIT | 5.4 |
| PDGFRα | 14 |
| PDGFRβ | 28 |
| EPHA2 | 30 |
| ... (numerous other kinases) |
Data for Dasatinib is from publicly available KINOMEscan datasets.
Table 4: KINOMEscan Selectivity Profile of Tofacitinib (Selected Targets)
| Kinase Target | Kd (nM) |
| JAK3 | 5.6 |
| JAK1 | 14 |
| JAK2 | 20 |
| TYK2 | 99 |
| ROCK2 | 3400 |
| PIM1 | 4100 |
| MINK1 | 6000 |
| GAK | 8300 |
| FLT3 | >10000 |
| ... (most other kinases >10000) |
Data for Tofacitinib is from publicly available KINOMEscan datasets.
Mandatory Visualization
Caption: Simplified TBK1 signaling pathway and the inhibitory action of Compound 15y.
Caption: General workflow for a competitive binding-based kinase selectivity profiling experiment.
Experimental Protocols
The cross-reactivity data presented in this guide for Dasatinib and Tofacitinib were generated using a competitive binding assay platform, such as the KINOMEscan® service. This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle of the KINOMEscan® Assay
The assay is based on the principle of competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology
-
Kinase Preparation: A large panel of human kinases are individually expressed, typically as fusions with a tag (e.g., DNA) for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand at a fixed concentration (for single-point screening) or across a range of concentrations (for Kd determination). The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.
-
Quantification: After an incubation period, the unbound kinase is washed away, and the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is often done using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. For dose-response experiments, the data is fitted to a binding curve to calculate the dissociation constant (Kd).
Enzymatic Assay (for IC50 Determination)
The IC50 values for MRT67307 were determined using enzymatic assays.
-
Reaction Mixture: The kinase, a specific peptide substrate, and the test compound at various concentrations are incubated in a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).
-
Enzymatic Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling (32P-ATP), fluorescence polarization, or luminescence-based detection of ADP formation (e.g., ADP-Glo™).
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a critical step in drug discovery and development. The 1H-pyrazolo[3,4-b]pyridine scaffold, represented here by Compound 15y, demonstrates a favorable selectivity profile with high potency against its intended target, TBK1. The comparative data presented for MRT67307, Dasatinib, and Tofacitinib highlight the diverse selectivity profiles that can be achieved with different chemical scaffolds and against different kinase families. This guide provides a framework for researchers to understand and compare the selectivity of kinase inhibitors, aiding in the selection and development of compounds with the desired therapeutic properties.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Confirming the Mechanism of Action of Pyrazolo[3,4-b]Pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1][2] Compounds incorporating this fused heterocyclic system have demonstrated significant potential, particularly as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[4] This guide provides a comparative overview of the mechanism of action for pyrazolo[3,4-b]pyridine compounds, supported by experimental data and detailed protocols.
Primary Mechanism of Action: Protein Kinase Inhibition
The predominant mechanism of action for pyrazolo[3,4-b]pyridine derivatives is the direct inhibition of protein kinases.[3] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[5] This action blocks downstream signaling pathways that control cell proliferation, differentiation, and survival.[6]
The pyrazolo[3,4-b]pyridine core acts as a versatile scaffold, and substitutions at various positions allow for the tuning of potency and selectivity against a wide range of kinases.[7] Key kinase families targeted by these compounds include:
-
Cyclin-Dependent Kinases (CDKs) : Inhibition of CDKs, such as CDK1 and CDK2, disrupts cell cycle progression, leading to cell cycle arrest and apoptosis (programmed cell death).[1][5]
-
Fibroblast Growth Factor Receptors (FGFRs) : Targeting FGFRs can inhibit tumor growth and angiogenesis in cancers where this pathway is overactive.[8]
-
Tropomyosin Receptor Kinases (TRKs) : TRK inhibitors have shown efficacy in treating cancers with NTRK gene fusions.[9]
-
Topoisomerase IIα (TOPIIα) : Some derivatives act as TOPIIα inhibitors, interfering with DNA replication and repair, which leads to cancer cell death.[2]
-
TANK-Binding Kinase 1 (TBK1) : As a key regulator of innate immunity, TBK1 is a target for inflammatory diseases and some cancers.[10][11]
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Comparative Inhibitory Activity
The tables below summarize the quantitative performance of representative pyrazolo[3,4-b]pyridine compounds against various kinase targets and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Alternative Inhibitor | Alternative IC50 (nM) |
|---|---|---|---|---|
| PBP-CDK-1 | CDK2 | 2.5 | Roscovitine | 700 |
| PBP-FGFR-1 [8] | FGFR1 | 8.0 | Dovitinib | 9.0 |
| PBP-TRK-1 [9] | TRKA | 56 | Larotrectinib[9] | <20 |
| PBP-TBK1-1 [10] | TBK1 | 0.2 | BX795[10] | 7.1 |
| PBP-TOPO-1 [2] | TOPIIα | (Comparable to Etoposide) | Etoposide | (Reference) |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Alternative Drug | Alternative IC50 (µM) |
|---|---|---|---|---|---|
| PBP-A [12] | HCT-116 | Colon Cancer | 1.98 | Doxorubicin[12] | 2.11 |
| PBP-B [12] | MCF-7 | Breast Cancer | 4.66 | Doxorubicin[12] | 4.57 |
| PBP-C [2] | K562 | Leukemia | 1.33 | Etoposide | (Reference) |
| PBP-D [8] | H1581 (FGFR1-driven) | Lung Cancer | (Significant in vivo activity) | - | - |
Experimental Protocols and Workflows
Elucidating the mechanism of action of these compounds involves a series of standard biochemical and cellular assays.
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme. Luminescence-based assays that quantify ATP consumption or ADP production are common.[4][13]
Protocol:
-
Compound Preparation : Prepare a serial dilution of the pyrazolo[3,4-b]pyridine compound in DMSO.[4]
-
Kinase Reaction Setup : In a 96-well plate, add the kinase enzyme, a specific substrate peptide, and the test compound to a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[4]
-
Pre-incubation : Incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.[4]
-
Reaction Initiation : Initiate the reaction by adding a solution of ATP. Incubate for 30-60 minutes at 30°C.[4]
-
Signal Generation : Stop the kinase reaction and measure the remaining ATP or the produced ADP using a commercial kit (e.g., ADP-Glo™). This typically involves a reagent that converts ADP to ATP and a luciferase/luciferin system to generate a luminescent signal.[4]
-
Data Acquisition : Measure luminescence using a plate reader. The signal is inversely (for ATP depletion) or directly (for ADP production) proportional to kinase activity.[4]
-
IC50 Calculation : Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
This colorimetric assay assesses the effect of a compound on cell proliferation and cytotoxicity by measuring the metabolic activity of living cells.[14]
Protocol:
-
Cell Seeding : Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]
-
Compound Treatment : Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine compound and incubate for a set period (e.g., 48 or 72 hours).[15]
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization : Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a 10% SDS solution) to dissolve the formazan crystals.[15]
-
Absorbance Measurement : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[15]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. clyte.tech [clyte.tech]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
A Comparative Guide to the Synthetic Efficiency of Pyrazolo[3,4-b]pyridine Routes
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The efficient synthesis of this heterocyclic system is therefore of paramount importance. This guide provides an objective comparison of various synthetic routes to pyrazolo[3,4-b]pyridine derivatives, supported by experimental data to inform strategic decisions in drug discovery and development.
Key Synthetic Strategies
Several distinct strategies have been developed for the synthesis of the pyrazolo[3,4-b]pyridine nucleus. The most prominent and widely adopted routes include:
-
Multi-Component Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to form the target compound, offering high atom economy and procedural simplicity.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.
-
Classical Cyclization Reactions: Traditional methods, such as the Gould-Jacobs reaction, remain relevant for the synthesis of specific substituted pyrazolo[3,4-b]pyridines.
-
Catalyst-Driven Syntheses: A variety of catalysts, including Lewis acids, ionic liquids, and nanocatalysts, have been employed to enhance the efficiency and selectivity of pyrazolo[3,4-b]pyridine formation.
This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparative Analysis of Synthesis Efficiency
The efficiency of a synthetic route is a multifactorial assessment, encompassing reaction yield, time, temperature, and the complexity of the procedure. The following tables summarize quantitative data from various reported methods for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Table 1: Multi-Component Reactions (MCRs) - Conventional Heating vs. Microwave Irradiation
| Starting Materials | Method | Catalyst/Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Conventional Heating | Acetic Acid | 6-8 h | Reflux | 72-85 | [1] |
| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted β-ketonitriles | Microwave Irradiation | Acetic Acid | 3-5 min | - | 80-92 | [1] |
| 5-amino pyrazole, aroyl acetonitriles, aryl/het. aldehydes | Conventional Heating | - | up to 12 h | - | - | [2] |
| 5-amino pyrazole, aroyl acetonitriles, aryl/het. aldehydes | Microwave Irradiation | Solvent-free | 10 min | 200 | up to 83 | [2] |
| 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, ammonium acetate | Conventional Heating | TEA / Water | 10-14 h | 40 | - | [3] |
| 1,3-dimethyl-pyrazol-amine, ethyl cyanoacetate, substituted benzaldehydes, ammonium acetate | Microwave Irradiation | TEA / Water | 20 min | 40 | up to 93 | [3] |
Table 2: Catalyst-Driven Syntheses
| Starting Materials | Catalyst | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| 5-amino-1-phenyl-pyrazole, α,β-unsaturated ketones | ZrCl₄ | DMF / EtOH | 16 h | 95 | 13-28 | [4] |
| Aldehyde, Meldrum's acid, 3-methyl-1H-pyrazol-5-amine | [bmim][BF₄] (Ionic Liquid) | [bmim][BF₄] | 1-2 h | 80 | 85-95 | [5] |
| 5-aminopyrazoles, alkynyl aldehydes | Ag(CF₃CO₂) / TfOH | DMAc | 2 h | 100 | 64-81 | [6] |
| 3-aryl-3-oxopropanenitriles, 1-aryl-3-methyl-1H-pyrazol-5(4H)one, arylglyoxals, ammonium acetate | Magnetic LDH (nanocatalyst) | EtOH/H₂O (1:1) | 1 h | Reflux | 70-85 | [7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Microwave-Assisted Multi-Component Synthesis of Pyrazolo[3,4-b]pyridines[1]
-
Reactants: A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), an aromatic aldehyde (e.g., 4-anisaldehyde, 1 mmol), and a p-substituted β-ketonitrile (1 mmol) is prepared.
-
Solvent: The reactants are dissolved in glacial acetic acid (10 mL).
-
Irradiation: The reaction mixture is subjected to microwave irradiation at a power and time optimized for the specific substrates (typically 3-5 minutes).
-
Work-up: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyrazolo[3,4-b]pyridine derivative.
Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines via the Gould-Jacobs Reaction[8][9]
-
Reactants: 3-aminopyrazole (or a derivative thereof) is reacted with diethyl 2-(ethoxymethylene)malonate.
-
Step 1: Condensation: The reactants are heated, often without a solvent, to effect condensation and elimination of ethanol, forming an intermediate.
-
Step 2: Cyclization: The intermediate is then heated in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization, with further elimination of ethanol, to form a 4-hydroxypyrazolo[3,4-b]pyridine.
-
Step 3: Chlorination: The 4-hydroxy intermediate is treated with phosphorus oxychloride (POCl₃) to yield the final 4-chloro-1H-pyrazolo[3,4-b]pyridine.
-
Work-up: The reaction mixture is carefully quenched with ice, and the product is isolated by filtration and purified by recrystallization.
Protocol 3: Ionic Liquid-Promoted Multi-Component Synthesis[5]
-
Reactants: A mixture of an aldehyde (1 mmol), 5-amino-3-methyl-1-phenylpyrazole (1 mmol), and Meldrum's acid (1 mmol) is prepared.
-
Reaction Medium: The reactants are added to the ionic liquid [bmim][BF₄] (2 mL), which serves as both the solvent and promoter.
-
Heating: The mixture is stirred and heated at 80 °C for the specified time (typically 1-2 hours).
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. Water is added, and the product precipitates. The solid is collected by filtration, washed with water, and dried. The ionic liquid can often be recovered from the aqueous phase and reused.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies discussed.
Caption: General workflow for the Multi-Component Synthesis of pyrazolo[3,4-b]pyridines.
Caption: Stepwise progression of the Gould-Jacobs reaction for pyrazolo[3,4-b]pyridine synthesis.
Conclusion
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through a variety of routes, each with its own set of advantages and disadvantages.
-
Multi-component reactions , particularly when coupled with microwave irradiation , offer a rapid and efficient means of accessing a diverse range of derivatives in a single step.[1][2] This approach is highly amenable to the principles of green chemistry by reducing reaction times and often allowing for solvent-free conditions.[2]
-
Catalyst-driven syntheses provide another avenue for improving efficiency and selectivity. The use of ionic liquids and nanocatalysts represents a move towards more sustainable and recyclable catalytic systems.[5][7]
-
Classical methods like the Gould-Jacobs reaction , while often requiring harsher conditions and multiple steps, remain valuable for the preparation of specific, functionalized precursors that may not be readily accessible through other routes.[8]
The choice of synthetic strategy will ultimately depend on the specific target molecule, desired scale of production, and the available laboratory resources. For rapid lead generation and library synthesis, microwave-assisted MCRs are highly attractive. For the synthesis of specific, functionalized intermediates, traditional methods may be more appropriate. The continued development of novel catalytic systems promises to further enhance the efficiency and sustainability of pyrazolo[3,4-b]pyridine synthesis.
References
- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ionic liquid-promoted multi-component reaction: novel and efficient preparation of pyrazolo[3,4-b]pyridinone, pyrazolo[3,4-b]-quinolinone and their hybrids with pyrimidine nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Pyrazolo[3,4-b]Pyridine Inhibitors: A Comparative Analysis of In Vitro Potency and In Vivo Efficacy
A deep dive into the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives, this guide offers a comparative analysis of their performance in preclinical settings. We present a compilation of in vitro and in vivo data, detailed experimental protocols, and visual representations of their mechanisms of action and evaluation workflows, tailored for researchers, scientists, and drug development professionals.
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1][2][3] These compounds have demonstrated inhibitory activity against a range of critical cellular targets, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Monopolar spindle 1 (Mps1) kinase.[4][5][6][7] This guide synthesizes available data to provide a clear comparison of their in vitro potency and in vivo efficacy, offering valuable insights for the drug development pipeline.
Comparative Efficacy: From Benchtop to Preclinical Models
The transition from a potent in vitro inhibitor to an effective in vivo therapeutic is a critical hurdle in drug discovery. The tables below summarize the quantitative data for representative pyrazolo[3,4-b]pyridine inhibitors, showcasing their performance in both biochemical/cellular assays and animal models.
In Vitro Potency of Pyrazolo[3,4-b]Pyridine Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| Compound 31 | Mps1 | Kinase Inhibition | 2.596 | MDA-MB-468, MV4-11 | Not specified | [7] |
| Compound 15y | TBK1 | Kinase Inhibition | 0.2 | A172, U87MG, A375, A2058, Panc0504 | Micromolar range | [6] |
| Compound C03 | TRKA | Kinase Inhibition | 56 | Km-12 | 0.304 | [5] |
| BMS-265246 | CDK1/cycB, CDK2/cycE | Kinase Inhibition | 6, 9 | HCT-116 | 0.55 | [8] |
| Compound 28 | CDK1 | Kinase Inhibition | 23 | HeLa, A375, HCT-116 | 1.7, 0.87, 0.55 | [8] |
| Compound 9a | CDK2, CDK9 | Kinase Inhibition | 1630, 262 | Hela | 2.59 | [9] |
| Compound 14g | CDK2, CDK9 | Kinase Inhibition | 460, 801 | MCF7, HCT-116 | 4.66, 1.98 | [9] |
| Compound 14a | p38α MAPK | Kinase Inhibition | 130 | HepG2 | 4.2 | [10] |
In Vivo Efficacy of Selected Pyrazolo[3,4-b]Pyridine Inhibitors
| Compound ID | Animal Model | Tumor Type | Dosing Regimen | Efficacy Metric | Result | Reference |
| Compound 31 | MDA-MB-468 Xenograft | Breast Cancer | Not specified | Antitumor efficacy | Good, with no obvious toxicity | [7] |
| BMS-265246 (as part of a series) | Tumor Xenograft | Not specified | Not specified | Tumor growth inhibition | Mentioned as evaluated | [4] |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is paramount for rational drug design and development. Pyrazolo[3,4-b]pyridine inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer.
Caption: Key signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors.
The evaluation of these inhibitors follows a structured workflow, beginning with in vitro assays and progressing to in vivo models for promising candidates.
Caption: Experimental workflow for evaluating pyrazolo[3,4-b]pyridine inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific research. Below are summaries of common experimental protocols used to evaluate the efficacy of pyrazolo[3,4-b]pyridine inhibitors.
In Vitro Kinase Inhibition Assays
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay is frequently used to determine the in vitro inhibitory activities of compounds against target kinases like TRKs.[5] The assay measures the phosphorylation of a substrate by the kinase. The reaction mixture typically includes the kinase, a biotinylated substrate, and ATP in an assay buffer. The synthesized compounds are added at varying concentrations. The reaction is initiated by the addition of ATP and allowed to proceed at room temperature. The reaction is then stopped, and a detection mixture containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added. After incubation, the HTRF signal is read on a suitable plate reader. The IC50 values are then calculated from the dose-response curves.
-
Z'-LYTE and Adapta Kinase Activity Assays: These are alternative platforms for profiling kinase inhibitory activity.[6] They are often used for broader kinase selectivity profiling. The specific protocols vary depending on the kinase but generally involve a kinase, substrate, ATP, and the test compound. The extent of phosphorylation is measured through fluorescence-based detection methods.
Cell Proliferation Assays
-
MTT Assay: This colorimetric assay is a standard method for assessing the antiproliferative activity of compounds on cancer cell lines. Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified period (e.g., 72 hours). After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated.
In Vivo Tumor Xenograft Studies
-
Animal Models: Nude mice are commonly used for establishing tumor xenografts. Human cancer cells (e.g., MDA-MB-468) are injected subcutaneously into the flanks of the mice.[7]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The pyrazolo[3,4-b]pyridine inhibitor is administered orally or via other appropriate routes at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, the tumors are excised and weighed. The antitumor efficacy is typically expressed as the percentage of tumor growth inhibition.
-
Pharmacokinetic Studies: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties, blood samples are collected at various time points after drug administration. The concentration of the compound in the plasma is determined using methods like LC-MS/MS.[7]
This guide provides a snapshot of the current landscape of pyrazolo[3,4-b]pyridine inhibitors, highlighting the crucial interplay between in vitro potency and in vivo efficacy. The presented data and methodologies offer a valuable resource for researchers dedicated to advancing these promising compounds toward clinical applications.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1 H-pyrazolo[3,4- b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Benchmarking of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Against Known Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction:
The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, known to be a versatile core for the development of potent kinase inhibitors. Derivatives of this scaffold have shown activity against a range of kinases implicated in oncology and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Transforming Growth factor-β-Activated Kinase 1 (TAK1).
This guide provides a comparative benchmark for a novel derivative, 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine . Due to the absence of specific published data for this compound, this document serves as a predictive benchmarking tool. It compares the pyrazolo[3,4-b]pyridine class against well-characterized, clinically relevant kinase inhibitors, offering a framework for evaluating the potential of this novel compound. The selected comparators are Ribociclib (a CDK4/6 inhibitor), Erdafitinib (a pan-FGFR inhibitor), and Takinib (a TAK1 inhibitor).
This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential therapeutic applications and necessary experimental validation for novel compounds based on this promising scaffold.
Quantitative Performance Data
The following table summarizes the in vitro potency of the selected known kinase inhibitors against their primary targets and key off-targets. This data is crucial for understanding the efficacy and selectivity profile of a potential new drug. A placeholder is included for "this compound" to illustrate the data points required for a direct comparison.
| Compound | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Target(s) | IC50 (nM) vs. Off-Target(s) |
| Ribociclib | CDK4 / CDK6 | 10 / 39[1] | CDK1/cyclin B | >10,000[1] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3.0, 5.7[2][3] | VEGFR2 | 36.8[2][4] |
| Takinib | TAK1 | 9.5[5][6][7] | IRAK4, IRAK1, GCK | 120, 390, 450[5][6][8] |
| This compound | TBD | Data not available | TBD | Data not available |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. TBD (To Be Determined).
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key in vitro assays typically used to characterize novel kinase inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the potency of a compound against a purified kinase enzyme.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET) based assay.[9] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding pocket by a test compound.[9][10] A high FRET signal indicates the tracer is bound to the kinase, while a low FRET signal indicates displacement by the inhibitor.[10]
Procedure:
-
Reagent Preparation:
-
Prepare a 4X solution of the test compound (e.g., this compound) in kinase buffer. A 10-point, 4-fold serial dilution is recommended.
-
Prepare a 2X solution of the target kinase (e.g., TAK1) and a Europium-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the 4X test compound dilution to the appropriate wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation of 340 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay.[11] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating:
-
Seed cancer cells (e.g., MCF-7 for CDK inhibitors, KATO III for FGFR inhibitors) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate overnight.[12]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of Downstream Signaling
This technique is used to confirm that the compound inhibits the target kinase within the cell by observing the phosphorylation status of its downstream substrates.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Phospho-specific antibodies can detect the phosphorylation state of a protein, providing a direct readout of kinase activity in a cellular context.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the test compound for a specified time.
-
Stimulate the signaling pathway if necessary (e.g., with TNFα to activate the TAK1 pathway).[13]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with a primary antibody against the phosphorylated downstream target (e.g., phospho-p65 for TAK1 inhibition) overnight at 4°C.[13][14]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.[15]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative kinase signaling pathway and a typical workflow for the discovery and validation of a novel kinase inhibitor.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Takinib | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. medkoo.com [medkoo.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a halogenated heterocyclic amine compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general guidelines for handling hazardous halogenated organic compounds and aromatic amines. These compounds are typically considered hazardous waste and require specialized disposal methods.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated fume hood to minimize inhalation exposure.
Summary of Chemical Properties and Hazards (Inferred)
| Property | Inferred Value/Characteristic |
| Molecular Formula | C₈H₉BrN₄ |
| Physical State | Solid |
| Hazards | Based on similar compounds, likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Aromatic amines are also noted for potential carcinogenicity and aquatic toxicity.[2] |
| Chemical Class | Halogenated Organic Compound, Aromatic Amine |
| Reactivity | Avoid contact with strong oxidizing agents and strong acids. |
| Disposal Consideration | As a halogenated organic compound, it is considered hazardous waste and must be segregated for proper disposal, typically via incineration.[3][4] Landfill disposal is generally prohibited for such compounds.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
Waste Segregation
-
Solid Waste:
-
Collect any solid waste of this compound, including unused or expired compound and contaminated items (e.g., weighing paper, gloves, and pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
This container should be specifically marked for "Halogenated Organic Waste."[4][6]
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a separate, compatible, and sealed hazardous waste container.
-
This container must also be labeled as "Halogenated Organic Waste."
-
Crucially, do not mix halogenated waste with non-halogenated organic waste , as this can complicate and increase the cost of disposal.[3]
-
-
Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[7][8] Subsequent rinses should also be collected.
-
After triple-rinsing and air-drying in a fume hood, the container's label should be defaced or removed before disposal as regular solid waste, if local regulations permit.[9]
-
Waste Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of the waste.
-
Keep waste containers securely closed except when adding waste.[1][7]
-
Store the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Utilize secondary containment to prevent spills.[1]
Arranging for Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[1][7]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][10] They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.
Disposal Workflow and Decision Process
The following diagrams illustrate the logical flow for waste segregation and the overall disposal decision-making process.
Caption: Waste Segregation Workflow for this compound.
Caption: Overall Disposal Decision Process.
References
- 1. vumc.org [vumc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. ilga.gov [ilga.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Protocols for 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
For Immediate Implementation: This guide provides critical safety and logistical information for all laboratory personnel, including researchers, scientists, and drug development professionals, who will be handling 5-Bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when working with this compound.[1][2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves[1] | Laboratory coat[1] | Work within a chemical fume hood. |
| Solution Preparation | Chemical splash goggles[1] | Nitrile or neoprene gloves[1] | Laboratory coat[1] | Work within a chemical fume hood. |
| Conducting Reactions | Chemical splash goggles and face shield[4] | Nitrile or neoprene gloves[1] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves[1] | Laboratory coat | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | First Aid Measures | Spill Cleanup |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention. | For small spills, use an absorbent material like sand or vermiculite to contain the spill.[3] Transfer the material to a sealed, labeled container for disposal. For large spills, evacuate the area and contact emergency services. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and wash before reuse.[4][6] If skin irritation persists, seek medical attention. | Wear appropriate PPE during cleanup. |
| Inhalation | Move to fresh air.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | Ensure the area is well-ventilated. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention. | N/A |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and the safety of the laboratory.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place.[7] Wear suitable protective clothing.[7] Avoid contact with skin and eyes.[7] Avoid formation of dust and aerosols.[7] Use non-sparking tools.[7] Keep away from heat, sparks, and open flames.[4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8] Keep away from incompatible materials such as strong acids and oxidizing agents.[9] |
Disposal Plan
As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and hazard symbols. | Dispose of through a licensed hazardous waste disposal company. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste.[12] | Dispose of through a licensed hazardous waste disposal company. High-temperature incineration is a common disposal method for halogenated waste.[13] |
| Contaminated Materials (e.g., gloves, paper towels) | Place in a sealed bag or container labeled as "Hazardous Waste" with the chemical name. | Dispose of through a licensed hazardous waste disposal company. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling Brominated Pyrazolopyridine.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. nj.gov [nj.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
